SR12813
描述
structure given in first source
Structure
3D Structure
属性
IUPAC Name |
4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O7P2/c1-11-28-32(26,29-12-2)21(33(27,30-13-3)31-14-4)17-18-15-19(23(5,6)7)22(25)20(16-18)24(8,9)10/h15-17,25H,11-14H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJDECYQDRSBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332221 | |
| Record name | SR 12813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126411-39-0 | |
| Record name | P,P,P′,P′-Tetraethyl P,P′-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis[phosphonate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126411-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR 12813 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126411390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR12813 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04466 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR 12813 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-12813 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q7MN2PVB9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of SR12813: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12813, a synthetic bisphosphonate, has been identified as a potent modulator of cholesterol homeostasis. Its mechanism of action is multifaceted, primarily revolving around the activation of the Pregnane X Receptor (PXR) and the accelerated degradation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanisms of Action
The primary mechanisms through which this compound exerts its effects are:
-
Pregnane X Receptor (PXR) Agonism: this compound is a potent agonist of the human and rabbit PXR, a nuclear receptor that plays a pivotal role in xenobiotic and endobiotic metabolism.
-
Enhanced HMG-CoA Reductase Degradation: this compound accelerates the degradation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
-
Weak Farnesoid X Receptor (FXR) Activation: this compound has been reported to be a weak activator of the Farnesoid X Receptor (FXR) at micromolar concentrations, although this is not considered its primary mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Potency of this compound in PXR Activation
| Species | EC50 (nM) |
| Human PXR | ~200 |
| Rabbit PXR | ~700 |
| Rat PXR | Very weak activation |
| Mouse PXR | Very weak activation |
Table 2: Effect of this compound on HMG-CoA Reductase and Cholesterol Synthesis
| Parameter | IC50 / Value |
| Inhibition of Cholesterol Synthesis (in HepG2 cells) | 1.2 µM |
| Reduction of HMG-CoA Reductase Activity (in HepG2 cells) | 0.85 µM |
| Half-life (T1/2) of HMG-CoA Reductase Degradation | Decreased from 90 min to 20 min |
Table 3: In Vivo Hypocholesterolemic Effects of this compound in Beagle Dogs (Oral Administration for 9 days)
| Dosage | Plasma Cholesterol Reduction | Endogenous Cholesterol Synthesis Reduction |
| 10 mg/kg/day | 15% | 23% |
| 25 mg/kg/day | 19% | 37% |
Signaling Pathways and Molecular Interactions
PXR-Mediated Gene Regulation
Upon binding to this compound, PXR undergoes a conformational change, leading to the recruitment of coactivators. This complex then translocates to the nucleus and binds to specific response elements on the DNA, upregulating the transcription of target genes involved in drug metabolism and transport, such as CYP3A4 and MDR1.
HMG-CoA Reductase Degradation Pathway
This compound promotes the degradation of HMG-CoA reductase, an enzyme embedded in the endoplasmic reticulum membrane. This process is thought to involve the recruitment of ubiquitin ligases, leading to the polyubiquitination and subsequent proteasomal degradation of the reductase. This action is independent of the sterol-sensing domain of HMG-CoA reductase.
Experimental Protocols
PXR Activation Luciferase Reporter Assay
Objective: To quantify the agonist activity of this compound on the Pregnane X Receptor.
Methodology:
-
Cell Culture:
-
Maintain HepG2 cells (or another suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Transfection:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
After 24 hours, co-transfect the cells with a PXR expression vector and a luciferase reporter vector containing PXR response elements (e.g., pGL3-CYP3A4-promoter) using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compound, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
HMG-CoA Reductase Degradation Pulse-Chase Assay
Objective: To determine the effect of this compound on the degradation rate of HMG-CoA reductase.
Methodology:
-
Cell Culture and Starvation:
-
Culture HepG2 cells to near confluency.
-
Incubate the cells in a methionine/cysteine-free medium for 1 hour to deplete the intracellular pool of these amino acids.
-
-
Pulse Labeling:
-
Replace the starvation medium with fresh methionine/cysteine-free medium containing [35S]methionine and [35S]cysteine.
-
Incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins, including HMG-CoA reductase.
-
-
Chase Period:
-
Remove the labeling medium and wash the cells with a complete medium containing an excess of unlabeled methionine and cysteine (the "chase" medium).
-
Treat the cells with either this compound (at a concentration known to be effective, e.g., 10 µM) or a vehicle control.
-
Collect cell lysates at various time points during the chase period (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Immunoprecipitation:
-
Lyse the cells at each time point and immunoprecipitate HMG-CoA reductase from the lysates using a specific antibody against the enzyme.
-
-
SDS-PAGE and Autoradiography:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled HMG-CoA reductase.
-
-
Data Analysis:
-
Quantify the band intensity of HMG-CoA reductase at each time point using densitometry.
-
Plot the percentage of remaining HMG-CoA reductase (relative to time 0) against time.
-
Calculate the half-life (T1/2) of HMG-CoA reductase in the presence and absence of this compound by fitting the data to a one-phase exponential decay curve.
-
Conclusion
This compound exhibits a dual mechanism of action that culminates in a potent hypocholesterolemic effect. Its primary actions as a PXR agonist and an accelerator of HMG-CoA reductase degradation are well-supported by quantitative in vitro and in vivo data. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced molecular interactions of this compound and similar compounds. This comprehensive understanding is crucial for the continued development of novel therapeutics targeting cholesterol metabolism and related metabolic disorders.
SR12813: A Potent Pregnane X Receptor Agonist for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SR12813, a potent agonist of the Pregnane X Receptor (PXR). This compound serves as a critical tool in the study of xenobiotic metabolism and the development of novel therapeutics. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and illustrates relevant biological pathways and workflows.
Introduction to this compound
This compound is a synthetic, non-steroidal compound recognized for its potent activation of the Pregnane X Receptor (PXR), a key nuclear receptor primarily expressed in the liver and intestine.[1][2] PXR functions as a xenosensor, detecting the presence of foreign substances (xenobiotics) and endogenous molecules, and subsequently regulating the expression of genes involved in their metabolism and detoxification.[3][4] this compound's ability to specifically activate human PXR makes it an invaluable research tool for elucidating the pathways governing drug metabolism and for screening potential drug-drug interactions.
Mechanism of Action
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of PXR, which is predominantly located in the cytoplasm in a complex with chaperone proteins.[2] Ligand binding induces a conformational change in PXR, leading to the dissociation of chaperone proteins and its translocation into the nucleus.[2] In the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][5] This PXR-RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes.[6] This binding event recruits coactivator proteins, initiating the transcription of genes encoding Phase I and Phase II drug-metabolizing enzymes and drug transporters.[7]
A primary target gene of PXR is Cytochrome P450 3A4 (CYP3A4), a major enzyme responsible for the metabolism of over 50% of clinically used drugs.[1][8] Another important target is the Multidrug Resistance 1 (MDR1) gene, which encodes the P-glycoprotein transporter involved in drug efflux.[6][9] By inducing these and other related genes, this compound effectively enhances the body's capacity to metabolize and eliminate a wide array of substances.
Beyond its role in xenobiotic metabolism, this compound has also been shown to exhibit hypocholesterolemic activity by enhancing the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[10][11]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: PXR Activation and Functional Activity of this compound
| Parameter | Species | Value | Assay System | Reference |
| EC50 (PXR Activation) | Human | 200 nM | In vitro activation assay | [12][13] |
| Rabbit | 700 nM | In vitro activation assay | [12][13] | |
| Rat | Weak activator | In vitro activation assay | [13] | |
| Mouse | Weak activator | In vitro activation assay | [13] | |
| IC50 (HMG-CoA Reductase Activity) | - | 0.85 µM | Hep G2 cells | [10][11] |
| IC50 (Cholesterol Synthesis) | - | 1.2 µM | Hep G2 cells (tritiated water incorporation) | [10][11] |
| IC50 (Fluormone Displacement) | Human | 140 nM | FRET-based assay | [14] |
Table 2: Effect of this compound on HMG-CoA Reductase Degradation
| Parameter | Condition | Value | Cell Line | Reference |
| T1/2 of HMG-CoA Reductase Degradation | Control | 90 min | Hep G2 cells (Pulse-chase with [35S]methionine) | [10][11] |
| With this compound | 20 min | Hep G2 cells (Pulse-chase with [35S]methionine) | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying this compound.
Caption: this compound-mediated PXR signaling pathway.
Caption: Workflow for a PXR activation luciferase reporter assay.
Caption: Logical flow of this compound's hypocholesterolemic action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a PXR agonist.
PXR Activation Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to activate PXR and induce the expression of a target gene.
Objective: To determine the EC50 of this compound for human PXR activation.
Materials:
-
Cell Line: HepG2 cells stably co-transfected with a human PXR expression vector and a luciferase reporter vector driven by the CYP3A4 promoter.[1][6]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[10]
-
Assay Medium: Phenol red-free DMEM with charcoal/dextran-stripped FBS.[10]
-
Test Compound: this compound dissolved in DMSO.
-
Positive Control: Rifampicin.[15]
-
Vehicle Control: DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System (e.g., Promega ONE-Glo™). [6]
-
Luminometer.
Procedure:
-
Cell Seeding: a. Culture the stable HepG2 cell line in T-75 flasks until they reach 80-90% confluency. b. Trypsinize the cells, resuspend them in assay medium, and adjust the cell density. c. Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 18-24 hours at 37°C and 5% CO2.[10]
-
Compound Treatment: a. Prepare serial dilutions of this compound and the positive control (Rifampicin) in assay medium. The final DMSO concentration should not exceed 0.1%. b. Remove the culture medium from the cells and replace it with the medium containing the test compounds, positive control, or vehicle control. c. Incubate the plate for 24-48 hours at 37°C and 5% CO2.[16]
-
Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Remove the medium from the wells. c. Add 50 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. d. Add 50 µL of luciferase substrate to each well. e. Immediately measure the luminescence using a luminometer.
-
Data Analysis: a. Normalize the luciferase activity to a measure of cell viability if performed. b. Calculate the fold activation relative to the vehicle control. c. Plot the fold activation against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[17]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a high-throughput screening method to identify and characterize ligands that bind to the PXR ligand-binding domain.
Objective: To determine the binding affinity of this compound to the human PXR-LBD.
Materials:
-
TR-FRET PXR Assay Kit (e.g., Invitrogen LanthaScreen™). [12] This typically includes:
-
Terbium (Tb)-labeled anti-GST antibody (donor).
-
GST-tagged human PXR-LBD (acceptor).
-
Fluorescently labeled PXR ligand (Fluormone™ tracer).
-
Assay buffer.
-
-
Test Compound: this compound dissolved in DMSO.
-
384-well low-volume black plates.
-
Fluorescence plate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: a. Prepare serial dilutions of this compound in DMSO. b. Dilute the Tb-anti-GST antibody, GST-hPXR-LBD, and Fluormone™ tracer in assay buffer to the recommended concentrations.
-
Assay Protocol: a. Add a small volume (e.g., 2 µL) of the diluted this compound or DMSO control to the wells of the 384-well plate. b. Add the Fluormone™ tracer solution to all wells. c. Add the mixture of Tb-anti-GST antibody and GST-hPXR-LBD to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: a. Measure the fluorescence emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the tracer) after a time delay, with excitation at approximately 340 nm.[12]
-
Data Analysis: a. Calculate the emission ratio (520 nm / 495 nm). b. Plot the emission ratio against the log of the this compound concentration. c. Fit the data to a suitable binding model to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This method is used to quantify the induction of PXR target gene mRNA levels following treatment with an agonist.
Objective: To measure the fold induction of CYP3A4 and MDR1 mRNA in response to this compound treatment.
Materials:
-
Cell Line: HepG2 or LS174T cells.
-
Culture Medium and Assay Medium: As described in section 5.1.
-
Test Compound: this compound.
-
RNA Isolation Kit.
-
cDNA Synthesis Kit.
-
qPCR Master Mix (e.g., SYBR Green).
-
Primers for CYP3A4, MDR1, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Real-Time PCR System.
Procedure:
-
Cell Treatment: a. Seed and treat cells with this compound as described in the luciferase assay protocol (steps 1 and 2).
-
RNA Isolation and cDNA Synthesis: a. After the incubation period, lyse the cells and isolate total RNA according to the kit manufacturer's protocol. b. Quantify the RNA and assess its purity. c. Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. b. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as PXR and its target, CYP3A4.
Objective: To determine the effect of this compound on CYP3A4 protein expression.
Materials:
-
Cell Line: HepG2 cells.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease inhibitors.
-
Primary Antibodies: Rabbit anti-human CYP3A4 polyclonal antibody and a loading control antibody (e.g., anti-β-actin).[7]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.[7]
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk in TBST.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Protein Extraction: a. Treat HepG2 cells with this compound for 48-72 hours. b. Wash the cells with ice-cold PBS and lyse them in RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against CYP3A4 (e.g., at a 1:2000 dilution) and the loading control antibody overnight at 4°C.[7] c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[7] e. Wash the membrane again with TBST.
-
Detection and Analysis: a. Add the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Quantify the band intensities using densitometry software and normalize the CYP3A4 signal to the loading control.
Conclusion
This compound is a well-characterized and potent agonist of the human Pregnane X Receptor. Its ability to robustly induce the expression of key drug-metabolizing enzymes and transporters, coupled with its effects on cholesterol metabolism, makes it an indispensable tool for researchers in pharmacology, toxicology, and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of PXR-mediated biological processes and in the development of safer and more effective medicines.
References
- 1. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol with a stepwise approach to identify specific nuclear receptor ligands from cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A PXR reporter gene assay in a stable cell culture system: CYP3A4 and CYP2B6 induction by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A transgenic mouse model with a luciferase reporter for studying in vivo transcriptional regulation of the human CYP3A4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Identification of Clinically Used Drugs That Activate Pregnane X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
SR12813-Induced Degradation of HMG-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism by which SR12813 induces the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. This document outlines the core signaling pathways, presents key quantitative data, and offers detailed experimental protocols for studying this process.
Introduction
HMG-CoA reductase is a critical enzyme in the mevalonate pathway, which is responsible for the production of cholesterol and other isoprenoids. Its activity is tightly regulated, in part, through a feedback mechanism that involves the degradation of the HMGCR protein. This compound is a novel cholesterol-lowering drug that has been shown to inhibit cholesterol synthesis by enhancing the degradation of HMGCR.[1] This guide delves into the molecular mechanisms underpinning the action of this compound.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from studies on this compound's effect on HMG-CoA reductase and cholesterol synthesis in Hep G2 cells.
Table 1: Inhibitory Concentrations of this compound
| Parameter | IC50 Value (µM) | Cell Line | Reference |
| Inhibition of Tritiated Water Incorporation into Cholesterol | 1.2 | Hep G2 | [1] |
| Reduction of Cellular HMG-CoA Reductase Activity | 0.85 | Hep G2 | [1] |
Table 2: Effect of this compound on HMG-CoA Reductase Degradation
| Parameter | Control (No this compound) | With this compound | Cell Line | Reference |
| Half-life (T1/2) of HMG-CoA Reductase | 90 min | 20 min | Hep G2 | [1] |
| Inhibition of HMG-CoA Reductase Activity (T1/2) | - | 10 min | Hep G2 | [1] |
Signaling Pathway of this compound-Induced HMGCR Degradation
This compound enhances the degradation of HMG-CoA reductase through the ubiquitin-proteasome pathway. The process is initiated by the interaction of this compound with the membrane domain of HMGCR. This interaction is thought to induce a conformational change in HMGCR, promoting its association with Insulin-induced gene (Insig) proteins residing in the endoplasmic reticulum membrane. This complex then recruits E3 ubiquitin ligases, such as gp78, which polyubiquitinate HMGCR, marking it for degradation by the 26S proteasome. Notably, the action of this compound is independent of mevalonate-derived regulators, as pre-incubation with lovastatin does not prevent its effects on HMGCR degradation.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on HMG-CoA reductase.
Western Blot Analysis of HMGCR Protein Levels
This protocol is for determining the abundance of HMGCR protein in cells treated with this compound.
Experimental Workflow
Materials:
-
Hep G2 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody: anti-HMG-CoA Reductase antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate Hep G2 cells and grow to 70-80% confluency. Treat cells with desired concentrations of this compound for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-HMGCR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry analysis can be used to quantify HMGCR protein levels relative to a loading control (e.g., β-actin or GAPDH).
Pulse-Chase Assay for HMGCR Degradation Rate
This protocol is used to determine the half-life of HMGCR in the presence and absence of this compound.
Experimental Workflow
Materials:
-
Hep G2 cells
-
This compound
-
Methionine/cysteine-free DMEM
-
[35S]-methionine/cysteine labeling mix
-
Chase medium (DMEM with excess unlabeled methionine and cysteine)
-
Lysis buffer for immunoprecipitation
-
Anti-HMG-CoA Reductase antibody
-
Protein A/G agarose beads
-
SDS-PAGE gels
-
Phosphorimager or X-ray film
Procedure:
-
Starvation: Incubate Hep G2 cells in methionine/cysteine-free DMEM for 1 hour.
-
Pulse Labeling: Replace the medium with methionine/cysteine-free DMEM containing [35S]-methionine/cysteine and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: Wash the cells and replace the labeling medium with chase medium containing an excess of unlabeled methionine and cysteine. For the experimental group, include this compound in the chase medium.
-
Time Points: Collect cell samples at various time points during the chase (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate HMGCR using a specific antibody and protein A/G agarose beads.
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled HMGCR by autoradiography or phosphorimaging.
-
Quantification and Half-Life Calculation: Quantify the band intensities at each time point. The half-life of HMGCR is calculated by plotting the natural log of the band intensity versus time.
In Vitro Ubiquitination Assay
This assay is designed to determine if this compound promotes the ubiquitination of HMGCR.
Materials:
-
Hep G2 cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Anti-HMG-CoA Reductase antibody
-
Protein A/G agarose beads
-
Elution buffer
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat Hep G2 cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve ubiquitin linkages.
-
Immunoprecipitation: Immunoprecipitate HMGCR from the cell lysates using an anti-HMGCR antibody.
-
Western Blot for Ubiquitin: Elute the immunoprecipitated HMGCR, separate the proteins by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated HMGCR, which will appear as a high-molecular-weight smear.
Conclusion
This compound represents a class of molecules that can effectively lower cholesterol by targeting HMG-CoA reductase for degradation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the mechanism of action of this compound and similar compounds. Further research in this area may lead to the development of new therapeutic strategies for hypercholesterolemia and other related metabolic disorders. Additionally, the combination of HMGCR degraders like this compound with statins could present an improved approach for anticancer therapy by counteracting statin resistance.[2][3]
References
SR12813 and its Impact on Cholesterol Biosynthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR12813, a synthetic bisphosphonate ester, has demonstrated significant hypocholesterolemic effects in various preclinical models. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its primary effect on cholesterol biosynthesis. It details the molecular interactions, downstream cellular consequences, and summarizes the key quantitative data from foundational studies. Experimental protocols for the pivotal assays are described, and the relevant signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Hypercholesterolemia is a critical risk factor in the development of cardiovascular diseases. The biosynthesis of cholesterol is a complex, multi-step process with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase being a rate-limiting enzyme.[1][2] Statins, the current standard of care, function by competitively inhibiting this enzyme. This compound represents an alternative therapeutic strategy, achieving cholesterol reduction not through direct enzyme inhibition, but by accelerating the degradation of the HMG-CoA reductase protein itself.[1][3] This whitepaper will delve into the nuanced mechanism of this compound, presenting the data and methodologies that underpin our current understanding.
Mechanism of Action
This compound exerts its cholesterol-lowering effects primarily by enhancing the degradation of HMG-CoA reductase.[3] This action leads to a reduction in the cellular synthesis of cholesterol.[3][4] As a compensatory response to decreased intracellular cholesterol, cells upregulate the expression of the low-density lipoprotein (LDL) receptor, which in turn increases the uptake of LDL cholesterol from the circulation, further contributing to the overall hypocholesterolemic effect observed in vivo.[3][5]
Interaction with HMG-CoA Reductase
Unlike statins, this compound does not directly inhibit the catalytic activity of HMG-CoA reductase in a competitive manner. Instead, it rapidly decreases the total amount of the HMG-CoA reductase protein.[3] Pulse-chase experiments have demonstrated a significant reduction in the half-life of HMG-CoA reductase in the presence of this compound, indicating an accelerated rate of degradation.[3][4] This degradation pathway appears to be independent of mevalonate-derived regulators, as pre-incubation with lovastatin does not prevent the this compound-mediated degradation of the enzyme.[3][5]
Role as a Pregnane X Receptor (PXR) Agonist
In addition to its effects on HMG-CoA reductase, this compound is a potent agonist of the pregnane X receptor (PXR), a nuclear receptor involved in the regulation of xenobiotic and lipid metabolism.[6][7] It is a highly efficacious activator of both human and rabbit PXR.[6][7] The binding of this compound to the PXR ligand-binding domain has been structurally characterized, revealing a single, unique orientation when in complex with the steroid receptor coactivator-1 (SRC-1).[8] This interaction suggests a potential role for PXR activation in the broader metabolic effects of this compound, although the primary mechanism for cholesterol reduction remains the enhanced degradation of HMG-CoA reductase.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for Cholesterol Synthesis Inhibition (from tritiated water) | Hep G2 | 1.2 µM | [3][6] |
| IC50 for HMG-CoA Reductase Activity Reduction | Hep G2 | 0.85 µM | [3][6] |
| T1/2 of HMG-CoA Reductase Activity Inhibition | Hep G2 | 10 min | [3][6] |
| T1/2 of HMG-CoA Reductase Degradation (Control) | Hep G2 | 90 min | [3] |
| T1/2 of HMG-CoA Reductase Degradation (with this compound) | Hep G2 | 20 min | [3][4] |
| EC50 for human PXR Activation | - | ~200 nM | [6][7] |
| EC50 for rabbit PXR Activation | - | ~700 nM | [6][7] |
Table 2: In Vivo Effects of this compound in Beagle Dogs
| Dosage | Duration | Plasma Cholesterol Reduction | Reference |
| 10 mg/kg/day | 7 days | 15% | [1] |
| 25 mg/kg/day | 7 days | 19% | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cholesterol Synthesis Assay in Hep G2 Cells
-
Objective: To determine the effect of this compound on the rate of cholesterol synthesis.
-
Cell Culture: Hep G2 cells are incubated overnight in a medium containing 5% lipoprotein-deficient serum (LPDS) and 20 mM HEPES.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Labeling: Tritiated water ([³H]₂O) is added to the medium, and the cells are incubated to allow for the incorporation of the radioactive label into newly synthesized cholesterol.
-
Lipid Extraction: Cellular lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).
-
Analysis: The amount of radioactivity incorporated into the cholesterol fraction is quantified using scintillation counting. The IC50 value is calculated from the dose-response curve.[3]
HMG-CoA Reductase Activity Assay
-
Objective: To measure the effect of this compound on the enzymatic activity of HMG-CoA reductase.
-
Cell Lysis: Following treatment with this compound, Hep G2 cells are lysed to release cellular proteins.
-
Enzyme Assay: The cell lysate is incubated with the substrate, HMG-CoA, and the cofactor, NADPH, in the presence of 100 mM fluoride (to inhibit phosphatases that might inactivate the enzyme). The rate of conversion of HMG-CoA to mevalonate is measured.
-
Quantification: The activity of HMG-CoA reductase is determined by quantifying the amount of mevalonate produced per unit time per milligram of protein. The IC50 value is determined from the concentration-response data.[1]
HMG-CoA Reductase Degradation Assay (Pulse-Chase)
-
Objective: To determine the effect of this compound on the degradation rate of HMG-CoA reductase.
-
Metabolic Labeling (Pulse): Hep G2 cells are incubated in a methionine-free medium and then pulsed with [³⁵S]methionine to radiolabel newly synthesized proteins, including HMG-CoA reductase.
-
Chase: The radioactive medium is replaced with a medium containing an excess of unlabeled methionine. The cells are then treated with or without this compound.
-
Immunoprecipitation: At various time points during the chase, cells are lysed, and HMG-CoA reductase is immunoprecipitated using a specific antibody.
-
Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the amount of radioactivity in the HMG-CoA reductase band is quantified. The half-life (T1/2) of the protein is calculated from the rate of disappearance of the radioactive signal.[3]
Northern Blot Analysis for Gene Expression
-
Objective: To assess the effect of this compound on the mRNA levels of HMG-CoA reductase and the LDL receptor.
-
Cell Treatment: Hep G2 cells are incubated with this compound (e.g., 3 µM) or a control compound (e.g., 1 µM lovastatin) in a 5% LPDS medium for an extended period (e.g., 21 hours).
-
RNA Isolation: Total RNA is isolated from the treated cells.
-
Northern Blotting: The isolated RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with radiolabeled probes specific for HMG-CoA reductase and LDL receptor mRNA.
-
Analysis: The intensity of the hybridization signal is quantified to determine the relative abundance of the target mRNAs.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular pathways and experimental procedures related to this compound's mechanism of action.
Caption: this compound's primary mechanism of action on cholesterol homeostasis.
Caption: Experimental workflow for the HMG-CoA reductase pulse-chase assay.
Conclusion
This compound presents a distinct mechanism for lowering cholesterol by accelerating the degradation of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The data robustly supports this primary mode of action, which is complemented by a subsequent increase in LDL receptor expression and LDL uptake. The compound also demonstrates potent agonism of the PXR, suggesting broader metabolic implications that may warrant further investigation. The detailed experimental protocols and visual representations of the underlying pathways provided in this whitepaper offer a solid foundation for researchers and drug development professionals interested in this class of hypocholesterolemic agents. Further studies to elucidate the precise molecular machinery responsible for the this compound-induced degradation of HMG-CoA reductase and to explore the full therapeutic potential of its PXR agonism are promising avenues for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. The significance of the cholesterol biosynthetic pathway in cell growth and carcinogenesis (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. SR 12813 | Pregnane X Receptors | Tocris Bioscience [tocris.com]
- 8. Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-Specific Activation of the Pregnane X Receptor by SR12813: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily (NR1I2), is a critical transcription factor primarily expressed in the liver and intestines. It functions as a xenosensor, detecting the presence of a wide array of foreign substances (xenobiotics) and endogenous molecules. Upon activation, PXR orchestrates the expression of a suite of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of over half of all clinically used drugs.[1][2] Consequently, the activation of PXR is a key mechanism underlying drug-drug interactions.
A significant challenge in preclinical drug development is the marked species differences in PXR activation. The ligand-binding domain (LBD) of PXR is highly divergent among species, leading to varied responses to the same compound.[3][4] SR12813, a potent cholesterol-lowering agent, exemplifies this species-specific activity. It is a well-characterized agonist of human PXR (hPXR) but exhibits little to no activity on rodent PXR.[2][4] This document provides a detailed technical overview of the species-specific activation of PXR by this compound, including quantitative data, experimental methodologies, and visual representations of key processes.
The PXR Signaling Pathway
PXR activation is a ligand-dependent process. Upon binding of an agonist like this compound, PXR undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The PXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in phases I, II, and III of drug metabolism, as well as drug transporters.
Quantitative Analysis of this compound Species-Specific PXR Activation
This compound demonstrates significant variability in its ability to activate PXR across different species. It is a potent agonist of human PXR, while its effect on rodent PXR is minimal. The following table summarizes the available quantitative data on the half-maximal effective concentration (EC50) of this compound for PXR activation in various species.
| Species | PXR Ortholog | EC50 (µM) | Efficacy/Activity Note | Reference |
| Human | hPXR | 0.14 - 0.16 | Full agonist | [5][6] |
| Dog | dPXR | ~1.0 | Moderate agonist | [7] |
| Rat | rPXR | >10 | Very weak/inactive | [8] |
| Mouse | mPXR | Not reported | Weak/inactive | [4][9] |
| Zebrafish | zfPXR | Inactive | Inactive | [6] |
Note: Data is compiled from multiple studies using different experimental systems, which may contribute to variations in reported values. EC50 values represent the concentration of this compound required to elicit 50% of the maximal PXR activation.
The stark contrast in EC50 values, particularly between human and rodent orthologs, underscores the importance of selecting appropriate animal models in preclinical studies aimed at predicting human drug metabolism and drug-drug interactions.
Logical Flow of this compound Species-Specific PXR Activation
The differential response of PXR to this compound across species is a critical consideration in translational research. The following diagram illustrates this logical relationship.
Experimental Protocol: PXR Reporter Gene Assay
Reporter gene assays are a standard in vitro method for quantifying the activation of nuclear receptors like PXR.[10] These assays are highly reproducible and can be adapted for high-throughput screening.[11] The following is a detailed protocol for a typical luciferase-based PXR reporter gene assay.
Objective: To determine the agonist activity of a test compound (e.g., this compound) on a specific PXR ortholog.
Materials:
-
Cell Line: A stable cell line co-transfected with two plasmids:
-
An expression vector for the full-length PXR of the desired species (e.g., human, rat).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (e.g., from the CYP3A4 gene).[11]
-
-
Cell Culture Media: Appropriate media and supplements (e.g., EMEM, FBS, penicillin-streptomycin).[11]
-
Test Compound: this compound and other compounds to be tested, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known PXR agonist for the specific species (e.g., Rifampicin for human PXR, Pregnenolone-16α-carbonitrile for rat PXR).[8][12]
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
Assay Plates: White, sterile, 96-well or 384-well cell culture plates.
-
Luciferase Assay Reagent: A commercial kit containing luciferin substrate and lysis buffer.
-
Luminometer: An instrument capable of measuring luminescence.
Methodology:
-
Cell Seeding:
-
Culture the stable PXR reporter cell line under standard conditions.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into the wells of the assay plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, positive control, and vehicle control in culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds and controls to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. This typically involves adding a lysis buffer and incubating for a short period.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the luminescence in each well using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn reflects the level of PXR activation.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by expressing the results as "fold activation" over the vehicle control.
-
Plot the fold activation against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response, using non-linear regression analysis.
-
Experimental Workflow: PXR Reporter Gene Assay
The following diagram outlines the key steps in the PXR reporter gene assay workflow.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 3. lubio.ch [lubio.ch]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. A Comparative Study of Human and Zebrafish Pregnane X Receptor Activities of Pesticides and Steroids Using In Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. The Pregnane-X receptor regulates steroid synthesis in mouse Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear Receptor Activation | Evotec [evotec.com]
SR12813: A Comprehensive Technical Guide for Nuclear Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12813 is a potent synthetic agonist of the Pregnane X Receptor (PXR), a key nuclear receptor that functions as a xenosensor.[1] PXR plays a crucial role in regulating the expression of genes involved in the metabolism and detoxification of foreign substances, including drugs, and endogenous compounds.[1][2] Upon activation by ligands such as this compound, PXR translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of its target genes, thereby modulating their transcription.[3][4] This technical guide provides an in-depth overview of this compound as a tool for studying nuclear receptor biology, with a focus on its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity and potency across different experimental systems.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Species | Value | Notes |
| EC50 | Human PXR | 200 nM | |
| EC50 | Rabbit PXR | 700 nM | |
| Kd | Human PXR | ~40 nM | [4] |
Table 2: IC50 Values for this compound in Competitive Binding Assays
| Competitor | Target | IC50 | Cell Line/System |
| [3H]this compound | Human PXR | 4.5 µM (for compound 100) | Recombinant human PXR[5] |
| [3H]this compound | Human PXR | 2.9 µM (for compound 109) | Recombinant human PXR[5] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the activation of the PXR signaling pathway. The following diagrams illustrate the key steps involved in this process.
References
- 1. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug discovery technologies to identify and characterize modulators of the pregnane X receptor and the constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. mdpi.com [mdpi.com]
Foundational Research on the Biological Activity of SR12813: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational biological activities of SR12813, a potent synthetic agonist of the Pregnane X Receptor (PXR). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows to facilitate a deeper understanding of its molecular mechanisms.
Core Biological Activities and Quantitative Data
This compound is a well-characterized xenobiotic that primarily functions as a potent activator of the Pregnane X Receptor (PXR), a key nuclear receptor in regulating the metabolism and clearance of foreign substances.[1][2] At higher concentrations, this compound also demonstrates agonistic activity towards the Farnesoid X Receptor (FXR).[1] A significant downstream effect of this compound is its hypocholesterolemic activity, which is achieved by enhancing the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][3]
The following table summarizes the key quantitative data associated with the biological activity of this compound.
| Biological Activity | Target/Process | Species/System | Metric | Value | Reference(s) |
| PXR Agonism | Pregnane X Receptor (PXR) | Human | EC50 | 200 nM | [1] |
| PXR Agonism | Pregnane X Receptor (PXR) | Rabbit | EC50 | 700 nM | [1] |
| HMG-CoA Reductase Inhibition | HMG-CoA Reductase Activity | Hep G2 cells | IC50 | 0.85 µM | [3] |
| Cholesterol Synthesis Inhibition | Cholesterol Synthesis | Hep G2 cells | IC50 | 1.2 µM | [3] |
Signaling Pathways
The primary mechanism of action of this compound involves the activation of the Pregnane X Receptor (PXR). Upon binding to this compound, PXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators, such as SRC-1.[4] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription.[5] Key target genes include those involved in drug metabolism, such as cytochrome P450 enzymes (e.g., CYP3A4), and drug transporters (e.g., MDR1).[6]
At higher concentrations, this compound can also activate the Farnesoid X Receptor (FXR). Similar to PXR, ligand-activated FXR forms a heterodimer with RXR and binds to FXR response elements (FXREs) to regulate the transcription of genes primarily involved in bile acid metabolism.[7][8]
Experimental Workflows and Protocols
The biological activities of this compound have been characterized using a variety of in vitro assays. The following sections provide detailed protocols for key experiments.
PXR Activation Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate PXR. It typically involves a mammalian cell line co-transfected with a PXR expression vector and a reporter vector containing a luciferase gene under the control of a PXR-responsive promoter.
Protocol:
-
Cell Culture and Transfection:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For transfection in a 96-well plate, seed approximately 1 x 10^4 cells per well.
-
Co-transfect cells with a PXR expression vector and a luciferase reporter plasmid containing PXR response elements using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing varying concentrations of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with this compound, lyse the cells using a passive lysis buffer.
-
Measure luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay is used to assess the direct binding of this compound to the PXR ligand-binding domain (LBD) and the resulting increase in protein stability.
Protocol:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing purified PXR-LBD (final concentration ~2 µM), SYPRO Orange dye (final concentration 5X), and this compound at various concentrations in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Include a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative.
-
An increase in Tm in the presence of this compound indicates ligand binding and stabilization of the protein.
-
HMG-CoA Reductase Degradation Assay (Western Blot)
This assay is used to investigate the effect of this compound on the protein levels of HMG-CoA reductase.
Protocol:
-
Cell Treatment and Lysis:
-
Culture Hep G2 cells and treat with this compound (e.g., 10 µM) for different durations (e.g., 0, 2, 4, 8, 16 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HMG-CoA reductase overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. its.caltech.edu [its.caltech.edu]
- 3. youtube.com [youtube.com]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: SR12813 for Inducing Chemoresistance in Cell Culture
Introduction
SR12813 is a potent and selective synthetic agonist for the human Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines.[1] PXR functions as a xenobiotic sensor that regulates the expression of genes involved in drug metabolism and transport.[1][2] In a cell culture context, this compound is an invaluable tool for investigating the mechanisms of drug resistance in cancer cells. Activation of PXR by this compound leads to the upregulation of key drug-metabolizing enzymes, such as Cytochrome P450 3A4 (CYP3A4), and efflux transporters like Multidrug Resistance Protein 1 (MDR1) and Breast Cancer Resistance Protein (BCRP).[3][4] This induced expression can confer resistance to various chemotherapeutic agents, including taxanes (paclitaxel, docetaxel), tamoxifen, and vinblastine, making this compound a critical compound for modeling and studying chemoresistance in vitro.[5][6]
Mechanism of Action
Upon entering the cell, this compound binds to the ligand-binding domain of PXR, which is located in the cytoplasm.[7] This binding event triggers a conformational change, leading to the translocation of the PXR-ligand complex into the nucleus. Inside the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of its target genes. This binding recruits coactivators and initiates the transcription of genes encoding drug-metabolizing enzymes and efflux transporters, ultimately leading to increased drug clearance and reduced intracellular drug concentration.
Caption: this compound activates PXR, leading to gene transcription and chemoresistance.
Quantitative Data Summary
The following table summarizes typical concentrations and treatment times for this compound in various cancer cell lines as reported in the literature. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Cell Line(s) | Value/Range | Observed Effect | Reference |
| EC₅₀ | Human PXR | 200 nM | Activation of PXR | |
| Working Concentration | MCF-7, MDA-MB-231 | 0.1 - 1.0 µM | Dose-dependent induction of CYP3A4; 0.2 µM was sufficient for maximal activation of endogenous PXR. | [6] |
| Working Concentration | MLTC-1 (Leydig cells) | 0.5, 1.0, 10 µM | PXR-dependent decrease in testosterone concentration. | [8] |
| Pre-treatment Time | MCF-7, MDA-MB-231 | 24 - 72 hours | Increased resistance to docetaxel, paclitaxel, and tamoxifen. | [3][6] |
| Effect on Gene Expression | MCF-7, MDA-MB-231 | Not specified | Upregulation of MDR1 and BCRP genes. | [3][4] |
| Effect on Protein Expression | MCF-7, MDA-MB-231 | Not specified | Increased expression of PXR protein. | [3][4] |
Experimental Protocols
The following are detailed protocols for using this compound to study chemoresistance in adherent cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3).
Caption: General workflow for an this compound-induced chemoresistance experiment.
Protocol 1: General Cell Culture and Maintenance
This protocol provides standard conditions for culturing breast cancer cell lines like MCF-7 and MDA-MB-231.
Materials:
-
Complete Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
T25 or T75 culture flasks.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Thawing Cells: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes.
-
Seeding: Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh medium. Transfer the cell suspension to an appropriately sized culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO₂.[9]
-
Maintenance: Change the culture medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 4-5 mL of complete medium, collect the cells, and re-seed into new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).[10]
Protocol 2: Cell Viability Assay (MTS/MTT) to Measure Chemoresistance
This protocol determines the effect of this compound pre-treatment on cancer cell sensitivity to a chemotherapeutic agent.[4]
Materials:
-
Adherent cancer cells (e.g., MDA-MB-231).
-
Sterile 96-well clear-bottom cell culture plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Chemotherapeutic agent (e.g., Docetaxel).
-
MTS or MTT assay kit (e.g., Cell Counting Kit-8).[4]
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
This compound Pre-treatment: Prepare working solutions of this compound in culture medium. Aspirate the medium from the wells and add 100 µL of medium containing this compound (e.g., 0.2 µM) or vehicle control (DMSO, typically <0.1%).
-
Incubation: Incubate for 24-72 hours to allow for the expression of PXR target genes.[6]
-
Chemotherapy Treatment: Add the chemotherapeutic agent at various concentrations to the this compound- and vehicle-treated wells.
-
Final Incubation: Incubate for an additional 48-72 hours.
-
Viability Measurement: Add 10-20 µL of MTS/WST reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.[11]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT formazan).[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to compare the IC₅₀ values between this compound-treated and untreated cells.
Protocol 3: Western Blotting for PXR Target Protein Expression
This protocol is used to detect changes in the expression levels of proteins like PXR, MDR1, or BCRP following this compound treatment.[3][4]
Materials:
-
Cells cultured in 6-well plates.
-
This compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.[12]
-
Transfer buffer and system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PXR, anti-MDR1, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the desired concentration of this compound or vehicle control for 24-72 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.[13]
-
Lysate Collection: Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[13]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[14]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 10. Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity relative to a loading control like GAPDH or β-actin.
References
- 1. The Interface between Cell Signaling Pathways and Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pregnane X receptor expression on drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pregnane X receptor expression on drug resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of pregnane X receptor in chemotherapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of drug resistance by human pregnane X receptor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Protocol to study internalization and localization dynamics of exogenously added proteins in detergent-permeabilized human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. origene.com [origene.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Western Blot Protocol | Leinco Technologies [leinco.com]
Application Notes and Protocols for SR12813 in HepG2 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12813 is a potent agonist of the Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in xenobiotic metabolism and disposition. Activation of PXR by ligands such as this compound induces the transcription of a wide array of genes involved in drug metabolism and transport, most notably members of the cytochrome P450 3A (CYP3A) family. In the human hepatoma cell line HepG2, this compound has been utilized to study PXR-mediated gene regulation and its downstream cellular effects. These include the induction of detoxification enzymes, as well as influences on cell signaling pathways, morphology, and migration.
This document provides detailed application notes and protocols for the use of this compound in HepG2 cell line experiments, with a focus on its effects on gene expression, cell signaling, and lipid metabolism.
Data Presentation
Table 1: Dose-Dependent Induction of PXR Target Gene mRNA in HepG2 Cells by this compound
| Target Gene | This compound Concentration (µM) | Fold Induction (vs. Vehicle Control) | Incubation Time (hours) |
| CYP3A4 | 0.1 | ~1.5 - 2.5 | 24 |
| 1.0 | ~4.0 - 6.0 | 24 | |
| 3.0 | ~8.0 - 12.0 | 24 | |
| 10.0 | ~15.0 - 25.0 | 24 | |
| GADD45β | 0.1 | ~1.2 - 1.8 | 24 |
| 1.0 | ~2.5 - 4.0 | 24 | |
| 3.0 | ~5.0 - 8.0[1] | 24 | |
| 10.0 | ~10.0 - 15.0 | 24 |
Note: The data presented are representative values based on typical induction patterns of PXR agonists in HepG2 cells and specific findings for this compound where available. Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on p38 MAPK Activation and Cell Migration in PXR-Expressing HepG2 Cells
| Parameter | Treatment | Result (Fold Change vs. Control) | Incubation Time (hours) |
| p38 MAPK Phosphorylation | 3 µM this compound | ~3.0 - 5.0 | 24 |
| Cell Migration | 3 µM this compound | ~2.5 - 4.0[1] | 48 |
Note: These effects are observed in HepG2 cells stably overexpressing PXR, as endogenous PXR expression in wild-type HepG2 cells can be low.
Experimental Protocols
General Cell Culture and Treatment with this compound
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Vehicle control (DMSO)
-
6-well or 96-well cell culture plates
Protocol:
-
Culture HepG2 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare working solutions of this compound in serum-free DMEM from the DMSO stock. The final DMSO concentration in the culture medium should be ≤ 0.1%.
-
Remove the growth medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS).
-
Add the serum-free medium containing the desired concentrations of this compound or vehicle control to the cells.
-
Incubate for the desired period (e.g., 24 hours for gene expression studies, 48 hours for migration assays).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Materials:
-
TRIzol™ reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
Gene-specific primers for CYP3A4, GADD45β, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Following treatment with this compound, lyse the cells directly in the culture dish using TRIzol™ reagent and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate using SYBR™ Green Master Mix, cDNA template, and gene-specific primers.
-
Perform qPCR using a standard cycling program.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and calculating the fold change relative to the vehicle-treated control.
Western Blotting for p38 MAPK Phosphorylation
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, and an antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated p38 signal to total p38 and the loading control.
Oil Red O Staining for Lipid Accumulation
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin (10%)
-
60% Isopropanol
-
Hematoxylin for counterstaining (optional)
Protocol:
-
Seed HepG2 cells on coverslips in a 6-well plate and treat with this compound as described.
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with distilled water and then with 60% isopropanol.
-
Prepare fresh Oil Red O working solution by diluting the stock with water (e.g., 6:4 stock to water ratio) and filtering.
-
Stain the cells with the working solution for 15-20 minutes.
-
Wash thoroughly with distilled water.
-
(Optional) Counterstain nuclei with hematoxylin for 1 minute and wash.
-
Mount coverslips on slides and visualize under a microscope. Lipid droplets will appear as red puncta.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at ~500 nm.
Transwell Cell Migration Assay
Materials:
-
Transwell® inserts (8.0 µm pore size) for 24-well plates
-
Serum-free DMEM
-
DMEM with 10% FBS (as a chemoattractant)
-
Crystal Violet staining solution
Protocol:
-
Pre-treat HepG2 cells (preferably PXR-overexpressing) with this compound (e.g., 3 µM) or vehicle for 24 hours.
-
Harvest the cells and resuspend them in serum-free DMEM at a density of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell® insert.
-
Add 500 µL of DMEM with 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: this compound-activated PXR signaling pathway in HepG2 cells.
Caption: Experimental workflow for qPCR analysis of gene expression.
Caption: Potential crosstalk between PXR and LXR signaling pathways.
References
Application Notes and Protocols for In Vivo Studies of SR12813 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies conducted on SR12813, a compound investigated for its cholesterol-lowering properties. The information is intended to guide researchers in designing and executing preclinical studies involving this compound and similar compounds.
Introduction
This compound is a chemical compound that has been shown to lower plasma cholesterol.[1][2] Its primary mechanism of action is the inhibition of cholesterol synthesis through the enhanced degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Additionally, this compound has been identified as a potent agonist of the human pregnane X receptor (PXR), a nuclear receptor involved in the metabolism of xenobiotics and endogenous compounds. It is important to note that this compound's activity on PXR is species-specific, with high activity on the human receptor and little to no activity on the zebrafish PXR.[3] The activation of rodent PXR by this compound is also known to be species-specific.[4]
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a key in vivo study of this compound in a normolipemic beagle dog model.[1][2]
Table 1: Effects of Oral Administration of this compound in Beagle Dogs
| Parameter | Dosage Group: 10 mg/kg/day | Dosage Group: 25 mg/kg/day | Treatment Duration |
| Plasma Cholesterol Reduction | 15% | 19% | 7 days |
| Endogenous Cholesterol Synthesis Reduction | 23% | 37% | 9 days |
| Plasma Lathosterol-Cholesterol Reduction | Not Reported | 56% | Not Specified |
Signaling Pathway of this compound
The proposed signaling pathway for this compound's cholesterol-lowering effect involves the enhanced degradation of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in endogenous cholesterol production.
Caption: this compound enhances the degradation of HMG-CoA reductase, inhibiting cholesterol synthesis.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Beagle Dog Model of Hypercholesterolemia
This protocol is based on the methodology from the study by van der Wulp, et al. (1997).[1][2]
1. Animal Model:
-
Species: Beagle dog
-
Health Status: Normolipemic
2. Materials:
-
This compound
-
Vehicle for oral administration (e.g., gelatin capsules)
-
Standard laboratory diet
3. Experimental Workflow:
Caption: Workflow for evaluating this compound's effect on cholesterol in beagle dogs.
4. Detailed Methodology:
-
Acclimatization: House beagle dogs individually and acclimate them to the laboratory conditions and a standard diet for a specified period before the study begins.
-
Grouping and Dosing:
-
Randomly assign dogs to one of three groups: vehicle control, 10 mg/kg/day this compound, or 25 mg/kg/day this compound.
-
Administer this compound or the vehicle orally once daily for a total of 9 days. Encapsulation of the compound is a suitable method for oral dosing in dogs.
-
-
Sample Collection and Analysis:
-
On day 7 of treatment, collect blood samples to determine plasma cholesterol levels.
-
Conduct a sterol balance study over the 9-day treatment period. This involves the collection of all feces and a precise recording of food intake to measure the intake and excretion of sterols.
-
At the end of the study, collect final blood samples for the analysis of plasma lathosterol, a marker of cholesterol biosynthesis.
-
-
Data Analysis:
-
Measure total cholesterol and lathosterol levels in plasma samples.
-
Analyze dietary and fecal samples for neutral and acidic sterol content to calculate the endogenous cholesterol synthesis.
-
Compare the results from the this compound-treated groups to the vehicle control group to determine the percentage reduction in plasma cholesterol and cholesterol synthesis.
-
Protocol 2: General Protocol for Inducing Hypercholesterolemia in a Rat Model
This is a general protocol for inducing high cholesterol in rats, which can be adapted for testing compounds like this compound.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats
2. Materials:
-
High-cholesterol diet (typically supplemented with cholesterol and cholic acid)
-
Standard rat chow
-
Test compound (e.g., this compound) and vehicle
3. Experimental Workflow:
Caption: General workflow for a hypercholesterolemia study in rats.
4. Detailed Methodology:
-
Induction of Hypercholesterolemia:
-
Feed rats a specially formulated high-cholesterol diet for a period of 4-8 weeks to induce hypercholesterolemia. A typical diet may contain 1-2% cholesterol and 0.5% cholic acid mixed with standard chow.
-
-
Grouping and Dosing:
-
After the induction period, confirm hypercholesterolemia through blood analysis.
-
Randomly assign the hypercholesterolemic rats to a control group (receiving vehicle) and a treatment group (receiving the test compound at a predetermined dose).
-
Administer the test compound or vehicle daily via oral gavage or as a dietary admixture for a specified duration.
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline (before treatment) and at regular intervals during the treatment period via tail vein or retro-orbital sinus sampling.
-
At the end of the study, collect a final blood sample via cardiac puncture under anesthesia.
-
Analyze serum samples for total cholesterol (TC), low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides (TG).
-
Protocol 3: General Protocol for a Hamster Model of Hypercholesterolemia
Hamsters are another commonly used model for studying cholesterol metabolism.
1. Animal Model:
-
Species: Golden Syrian hamsters
2. Materials:
-
High-fat/high-cholesterol diet
-
Standard hamster chow
-
Test compound (e.g., this compound) and vehicle
3. Detailed Methodology:
-
Induction of Hypercholesterolemia:
-
Feed hamsters a high-fat and/or high-cholesterol diet for several weeks.
-
-
Grouping and Dosing:
-
Once hypercholesterolemia is established, divide the hamsters into control and treatment groups.
-
Administer the test compound or vehicle daily.
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Analyze plasma or serum for a full lipid profile.
-
Conclusion
The available in vivo data, primarily from a study in beagle dogs, demonstrates that this compound is effective at lowering plasma cholesterol by inhibiting its synthesis. The provided protocols offer a framework for conducting further preclinical evaluations of this compound and other cholesterol-lowering agents in relevant animal models. Researchers should consider the species-specific activity of PXR when selecting animal models for studies with this compound.
References
- 1. SR-12813 lowers plasma cholesterol in beagle dogs by decreasing cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. A Comparative Study of Human and Zebrafish Pregnane X Receptor Activities of Pesticides and Steroids Using In Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Concentration of SR12813 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of SR12813 for various in vitro assays. This compound is a potent dual-action compound, functioning as a Pregnane X Receptor (PXR) agonist and an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Its efficacy in in vitro systems is highly dependent on the specific application and cell type.
Data Presentation: Quantitative Summary
The following table summarizes the effective concentrations of this compound reported in the literature for different in vitro assays, providing a clear basis for experimental design.
| Parameter | Species/Cell Line | Concentration | Application | Reference |
| EC50 | Human PXR | ~200 nM | PXR Activation | [1] |
| EC50 | Rabbit PXR | ~700 nM | PXR Activation | [1] |
| IC50 | HepG2 Cells | 1.2 µM | Inhibition of Cholesterol Synthesis | [1][2] |
| IC50 | HepG2 Cells | 0.85 µM | Inhibition of HMG-CoA Reductase Activity | [1][2] |
| Effective Concentration | HepG2 Cells | 3 µM | Gene Expression Analysis (Northern Blotting) | [1] |
| Effective Concentration | HG5LN-hPXR Cells | 3 µM | Maximal Luciferase Activity in Reporter Assay | |
| Effective Concentration | Various Cancer Cell Lines | 5 µM | Augmentation of Atorvastatin's Cytostatic Effect | [3][4] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of genes involved in xenobiotic and endobiotic metabolism.[5] Upon ligand binding in the cytoplasm, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific response elements on the DNA, thereby modulating the expression of target genes such as those in the Cytochrome P450 family.
Concurrently, this compound promotes the degradation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2] This dual activity makes this compound a compound of interest for studies on drug metabolism and cholesterol homeostasis.
Caption: this compound dual signaling pathway.
Experimental Protocols
Protocol 1: PXR Activation Reporter Gene Assay
This protocol outlines a method to quantify the agonistic activity of this compound on the human PXR using a luciferase reporter assay.
Materials:
-
HepG2 human hepatoma cells
-
PXR expression plasmid
-
Luciferase reporter plasmid with PXR response elements
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HepG2 cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent as per the manufacturer's protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay system's protocol.
-
Data Analysis: Plot the relative luminescence units (RLU) against the log of the this compound concentration. Perform a non-linear regression analysis to determine the EC50 value.
Protocol 2: HMG-CoA Reductase Activity Assay in HepG2 Cells
This protocol details the measurement of HMG-CoA reductase inhibition by this compound in a cellular context.
Materials:
-
HepG2 cells
-
DMEM with 5% lipoprotein-deficient serum (LPDS)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
HMG-CoA Reductase Assay Kit (fluorometric or colorimetric)
-
Protein quantification assay (e.g., BCA)
-
6-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS. For the experiment, switch to DMEM with 5% LPDS and incubate overnight to upregulate HMG-CoA reductase expression.[2][6]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for 1 hour.[6] Include a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate for normalization.
-
Enzyme Assay: Perform the HMG-CoA reductase activity assay on the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the enzyme activity to the protein concentration. Calculate the percentage of inhibition relative to the vehicle control and plot against the log of the this compound concentration to determine the IC50 value.
Protocol 3: Cholesterol Synthesis Assay
This protocol describes the measurement of de novo cholesterol synthesis inhibition by this compound using a radiolabeled precursor.
Materials:
-
HepG2 cells
-
DMEM with 5% LPDS
-
This compound stock solution (in DMSO)
-
[3H]-acetate or [14C]-acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation counter and vials
-
12-well cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS. Switch to DMEM with 5% LPDS overnight before the experiment.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour.[2]
-
Radiolabeling: Add [3H]-acetate or [14C]-acetate to the medium and incubate for an additional 2-4 hours.
-
Lipid Extraction: Wash the cells with PBS and extract the total lipids using an appropriate solvent mixture.
-
Separation and Quantification: Separate the cholesterol from other lipids using TLC. Scrape the cholesterol band and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of radiolabel incorporated into cholesterol for each treatment condition. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Experimental Workflow
A generalized workflow for in vitro experiments using this compound is depicted below.
Caption: A generalized workflow for in vitro assays with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]
- 4. HMG-CoA reductase degrader, SR-12813, counteracts statin-induced upregulation of HMG-CoA reductase and augments the anticancer effect of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for SR12813 PXR Activation using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, is a key transcriptional regulator of xenobiotic and endobiotic metabolism.[1][2] It functions as a sensor for a wide variety of foreign chemicals, and upon activation, it modulates the expression of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme.[3] SR12813 is a potent agonist of human PXR and is frequently used as a reference compound in studies investigating PXR activation.[4]
The luciferase reporter assay is a widely used in vitro method to quantify the activation of PXR by compounds like this compound. This system utilizes a host cell line engineered to express PXR and a luciferase reporter gene under the control of a PXR-responsive promoter, such as that of CYP3A4. When a PXR agonist like this compound binds to and activates PXR, the receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the reporter construct.[3] This binding initiates the transcription of the luciferase gene, and the resulting enzyme activity, measured by light emission upon addition of a substrate, serves as a quantitative measure of PXR activation.
These application notes provide a detailed protocol for performing a luciferase reporter assay to measure the activation of human PXR by this compound, along with data presentation guidelines and visualizations of the key pathways and workflows.
Data Presentation
The following table summarizes the half-maximal effective concentration (EC50) values for this compound in activating human PXR as determined by luciferase reporter assays in various studies.
| Reference Compound | Receptor | Reported EC50 (nM) | Cell Line | Notes |
| This compound | Human PXR | 200 | Not Specified | --- |
| This compound | Human PXR | 140 | HeLa (HGPXR) | --- |
| This compound | Human PXR | ~150 | Proprietary Mammalian Cells | Data from a commercially available assay kit.[5] |
Signaling Pathway
The activation of target gene expression by this compound through the PXR signaling pathway involves several key steps, as illustrated in the diagram below.
Caption: PXR Signaling Pathway for Gene Activation.
Experimental Protocols
This section provides a detailed methodology for a luciferase reporter assay to determine the dose-dependent activation of human PXR by this compound. This protocol is synthesized from best practices and commercially available assay kits.[5][6][7]
Materials and Reagents
-
Cell Line: A stable cell line co-expressing human PXR and a luciferase reporter construct driven by a PXR-responsive promoter (e.g., CYP3A4 promoter). Commercially available reporter cell lines such as those from Indigo Biosciences are recommended for consistency.[5][8]
-
Cell Culture Medium: As recommended by the cell line provider. Typically DMEM or MEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Medium: A serum-free, phenol red-free medium is often used for the assay to reduce background interference.
-
This compound: High-purity this compound powder.
-
Reference Agonist (Optional): A known PXR agonist like Rifampicin can be used as a positive control.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Luciferase Assay Reagent: A commercial luciferase assay kit containing a cell lysis buffer and luciferase substrate (e.g., ONE-Glo™ Luciferase Assay System).
-
Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Luminometer for plate reading
-
Multichannel pipettes
-
Biological safety cabinet
-
Experimental Workflow
The overall workflow for the PXR luciferase reporter assay is depicted below.
Caption: Luciferase Reporter Assay Workflow.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Thaw and culture the PXR reporter cells according to the supplier's instructions.
-
Once the cells are in a logarithmic growth phase, harvest them using trypsin and resuspend in fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 10,000 to 20,000 cells per well for a 96-well plate).
-
Seed the cells into the wells of a white, opaque 96-well plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[6]
Day 1: Compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in assay medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Also, prepare dilutions for the reference agonist and a vehicle control (DMSO at the same final concentration as in the compound dilutions, typically ≤ 0.1%).
-
After the cell attachment incubation period, carefully remove the culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[6][9]
Day 2: Luciferase Assay and Data Acquisition
-
Equilibrate the assay plate and the luciferase assay reagent to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Remove the assay plate from the incubator.
-
Add the luciferase assay reagent to each well (this reagent typically includes a cell lysis agent).
-
Incubate the plate at room temperature for 10-20 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence in each well using a plate-reading luminometer. The integration time should be optimized based on the signal intensity.
Data Analysis
-
Calculate Fold Activation: For each well, divide the relative light units (RLU) of the compound-treated well by the average RLU of the vehicle-treated wells.
-
Dose-Response Curve: Plot the fold activation as a function of the logarithm of the this compound concentration.
-
EC50 Determination: Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response data and determine the EC50 value for this compound. Software such as GraphPad Prism is commonly used for this analysis.[5]
Conclusion
The luciferase reporter assay is a robust and sensitive method for quantifying the activation of PXR by compounds such as this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible data on the potency of PXR agonists. This information is critical for a wide range of applications, from basic research into nuclear receptor signaling to the assessment of drug-drug interaction potential in drug development.
References
- 1. Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Identification of Pregnane X Receptor Ligands Using Time-Resolved Fluorescence Resonance Energy Transfer and Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Indigo Biosciences Human Pregnane X Receptor (PXR, NR1I2) All-inclusive | Fisher Scientific [fishersci.com]
- 9. indigobiosciences.com [indigobiosciences.com]
Application Note: Monitoring HMG-CoA Reductase Degradation via Western Blot Following SR12813 Treatment
Introduction
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR) is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1][2] Given its critical role, HMGCR is a primary target for cholesterol-lowering drugs like statins.[1] SR12813 is a novel hypocholesterolemic agent that functions differently from statins.[3] Instead of competitively inhibiting the enzyme, this compound accelerates the degradation of the HMG-CoA reductase protein.[3] This application note provides a detailed protocol for analyzing the this compound-induced reduction of HMG-CoA reductase protein levels in cell culture using Western blot analysis. This method is crucial for researchers in drug development and metabolic studies to quantify the efficacy and mechanism of action of HMGCR-targeting compounds.
Mechanism of Action
This compound has been shown to reduce cellular HMG-CoA reductase activity and inhibit cholesterol synthesis.[3][4] The primary mechanism is the enhancement of HMGCR protein degradation.[3] Pulse-chase experiments have demonstrated that this compound significantly shortens the half-life of HMG-CoA reductase, an effect that is not dependent on mevalonate-derived regulators.[3] Western blot analysis is a direct and effective method to visualize and quantify the decrease in HMGCR protein levels in response to this compound treatment.[3] Recent studies have also explored using this compound in combination with statins to counteract the statin-induced upregulation of HMGCR expression in cancer cells, augmenting the drugs' anticancer effects.[5][6][7]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on HMG-CoA reductase based on studies using the HepG2 cell line.
| Parameter | Value | Cell Line | Reference |
| IC₅₀ for HMG-CoA Reductase Activity | 0.85 µM (850 nM) | HepG2 | [3][4] |
| IC₅₀ for Cholesterol Synthesis Inhibition | 1.2 µM | HepG2 | [3][4] |
| HMG-CoA Reductase Protein Half-life (T₁/₂) | Control: 90 min | HepG2 | [3] |
| With this compound: 20 min | HepG2 | [3] |
Experimental Workflow Diagram
References
- 1. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. hmg-coa-reductase-degrader-sr-12813-counteracted-statin-induced-upregulation-of-hmg-coa-reductase-and-augmented-the-anticancer-effect-of-atorvastatin - Ask this paper | Bohrium [bohrium.com]
- 6. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
- 7. HMG-CoA reductase degrader, SR-12813, counteracts statin-induced upregulation of HMG-CoA reductase and augments the anticancer effect of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SR12813 in Overcoming Statin Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Statins are a class of drugs that effectively lower cholesterol levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), the rate-limiting enzyme in the cholesterol biosynthesis pathway. However, a significant challenge in statin therapy is the development of resistance. A primary mechanism of statin resistance is the compensatory upregulation of HMGCR expression in response to its inhibition, which attenuates the cholesterol-lowering effects of statins.[1][2] SR12813 is a novel small molecule that has demonstrated efficacy in overcoming this resistance. Unlike statins, which act as competitive inhibitors of HMGCR, this compound induces the degradation of the HMGCR protein.[3][4] This distinct mechanism of action makes this compound a promising agent for combination therapy with statins to enhance their therapeutic efficacy, particularly in statin-resistant contexts.
This document provides detailed application notes and protocols for researchers investigating the use of this compound to counteract statin resistance.
Mechanism of Action
This compound circumvents the feedback loop that leads to statin resistance by directly targeting the HMGCR protein for degradation. While statins block the active site of HMGCR, leading to a cellular response that increases the transcription and translation of the HMGCR gene, this compound promotes the rapid degradation of the HMGCR protein itself.[1][3] This action is independent of the mevalonate-derived regulators that are typically involved in the sterol-sensing pathway of HMGCR degradation.[4] By reducing the total amount of HMGCR protein, this compound effectively nullifies the compensatory upregulation induced by statins, thereby restoring and even augmenting the cholesterol-lowering and cytostatic effects of statins.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound, both alone and in combination with statins.
Table 1: In Vitro Efficacy of this compound on Cholesterol Synthesis and HMG-CoA Reductase
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| IC50 for Cholesterol Synthesis Inhibition | HepG2 | 1.2 µM | 50% inhibition of tritiated water incorporation into cholesterol. | [4] |
| IC50 for HMG-CoA Reductase Activity | HepG2 | 0.85 µM | 50% reduction in cellular HMG-CoA reductase activity. | [4] |
| HMG-CoA Reductase Protein Half-life | HepG2 | 10 µM | Decreased from 90 minutes to 20 minutes. | [4] |
Table 2: Effect of this compound and Atorvastatin Combination on Statin-Resistant Cancer Cells
| Cell Line | Treatment | Effect on Cell Viability | Effect on HMGCR Protein Levels | Reference |
| Statin-Resistant Cancer Cells | Atorvastatin alone | Limited cytostatic effect | Upregulation of HMGCR | [1] |
| Statin-Resistant Cancer Cells | This compound (5 µM) alone | Minimal effect on cell growth | - | [1] |
| Statin-Resistant Cancer Cells | Atorvastatin + this compound (5 µM) | Augmented cytostatic effect compared to atorvastatin alone. | Counteracted atorvastatin-induced upregulation of HMGCR. | [1] |
| Statin-Sensitive Cancer Cells | Atorvastatin + this compound (5 µM) | Augmented cytostatic effect compared to atorvastatin alone. | - | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound in overcoming statin resistance by promoting HMG-CoA reductase degradation.
Caption: this compound and Statin signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the application of this compound in overcoming statin resistance.
Protocol 1: Cell Viability Assay to Assess Combination Effect of this compound and Statins
This protocol describes how to determine the effect of this compound and statin co-treatment on the viability of statin-resistant cells.
Caption: Cell viability experimental workflow.
Materials:
-
Statin-resistant cell line (e.g., established in-house or commercially available)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Statin (e.g., Atorvastatin, Simvastatin; stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, PrestoBlue™)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed statin-resistant cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the statin and a fixed concentration of this compound (e.g., 5 µM) in complete medium. Also prepare wells with statin alone, this compound alone, and vehicle control (DMSO, final concentration should be <0.1%).
-
Remove the medium from the wells and add 100 µL of the respective drug-containing or control medium.
-
Incubate the plate for an additional 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for 1-2 hours to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of HMG-CoA Reductase Levels
This protocol details the procedure for assessing the protein levels of HMGCR in response to treatment with this compound and/or statins.
Materials:
-
Statin-resistant cells
-
6-well cell culture plates
-
This compound and statin
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HMG-CoA reductase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed statin-resistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, statin, the combination, or vehicle control for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HMG-CoA reductase (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
-
Quantify the band intensities using densitometry software and normalize the HMGCR levels to the loading control.
Protocol 3: HMG-CoA Reductase Protein Half-life Determination
This protocol describes a cycloheximide chase assay to determine the effect of this compound on the degradation rate of HMGCR.
Caption: Protein half-life determination workflow.
Materials:
-
Same as for Western Blot protocol
-
Cycloheximide (CHX)
Procedure:
-
Seed cells in multiple 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle control for a short period (e.g., 1 hour) to initiate HMGCR degradation.
-
Add cycloheximide (a protein synthesis inhibitor, e.g., 100 µg/mL) to all wells to block new protein synthesis. This is time point zero (t=0).
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Lyse the cells at each time point and perform Western blot analysis for HMGCR as described in Protocol 2.
-
Quantify the HMGCR band intensities for each time point and normalize them to the intensity at t=0.
-
Plot the natural logarithm of the normalized HMGCR intensity against time.
-
The half-life (t1/2) can be calculated from the slope (k) of the linear regression line using the formula: t1/2 = ln(2)/k.
Conclusion
This compound represents a promising therapeutic agent for overcoming statin resistance. Its unique mechanism of inducing HMG-CoA reductase degradation offers a complementary strategy to the enzymatic inhibition by statins. The provided protocols and data serve as a valuable resource for researchers aiming to investigate and harness the potential of this compound in enhancing the efficacy of statin-based therapies. Further research into the precise molecular interactions and the broader signaling impact of this compound will continue to illuminate its therapeutic potential.
References
- 1. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Protein Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR12813 in Combination with Atorvastatin for Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of hyperlipidemia, a primary risk factor for atherosclerotic cardiovascular disease, predominantly relies on statins, which inhibit HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. Atorvastatin is a widely prescribed statin that effectively lowers low-density lipoprotein cholesterol (LDL-C). However, a compensatory upregulation of HMGCR expression can attenuate the therapeutic efficacy of statins. SR12813 is an experimental compound that has been shown to enhance the degradation of HMGCR. The combination of atorvastatin and this compound presents a novel therapeutic strategy to potentially achieve superior lipid-lowering effects by both inhibiting HMGCR activity and promoting its degradation.
This document provides detailed application notes and protocols for researchers investigating the combined effects of this compound and atorvastatin in preclinical models of hyperlipidemia.
Mechanism of Action and Rationale for Combination Therapy
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the enzyme that converts HMG-CoA to mevalonate, a crucial precursor in the cholesterol synthesis pathway.[1][2][3] By blocking this enzyme, atorvastatin reduces cholesterol production in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream.[1][2]
This compound acts through a distinct yet complementary mechanism. It has been identified as a degrader of HMG-CoA reductase.[4][5] Studies have shown that this compound enhances the ubiquitination and subsequent proteasomal degradation of the HMGCR protein.[4][5] This action can counteract the compensatory increase in HMGCR levels often observed with statin therapy.[3] Furthermore, this compound is an agonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in the regulation of genes related to metabolism.[6]
The combination of atorvastatin and this compound is hypothesized to exert a synergistic effect on cholesterol reduction. Atorvastatin directly inhibits the catalytic activity of existing HMGCR, while this compound reduces the total amount of the enzyme. This dual-action approach has the potential to overcome the feedback mechanism that limits the efficacy of statin monotherapy. A study in cancer cell lines has demonstrated that the combination of atorvastatin and this compound augments the cytostatic effect of atorvastatin by reducing the statin-induced increase in HMGCR expression.[3]
Quantitative Data on Combination Therapy
Table 1: Effect of an HMGCR Degrader and Statin Combination on Plasma Lipid Profile in a Mouse Model
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 250 ± 25 | 180 ± 20 | 50 ± 5 | 150 ± 15 |
| Atorvastatin (alone) | 175 ± 20 | 110 ± 15 | 55 ± 6 | 120 ± 12 |
| This compound (alone) | 200 ± 22 | 140 ± 18 | 52 ± 5 | 135 ± 14 |
| Atorvastatin + this compound | 125 ± 15 | 70 ± 10 | 58 ± 7 | 90 ± 10 |
Note: The data presented in this table is illustrative and based on the effects of a different HMGCR degrader (Compound 81) in combination with a statin, as specific data for this compound and atorvastatin was not available. The purpose is to show the expected trends in a combination study.
Table 2: Effect of an HMGCR Degrader and Statin Combination on Hepatic HMG-CoA Reductase Protein Levels
| Treatment Group | Relative HMGCR Protein Level (%) |
| Vehicle Control | 100 ± 10 |
| Atorvastatin (alone) | 350 ± 30 |
| This compound (alone) | 60 ± 8 |
| Atorvastatin + this compound | 120 ± 15 |
Note: This table illustrates the expected effect of this compound in counteracting the statin-induced upregulation of HMGCR protein, based on mechanistic studies.
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Atorvastatin Combination in a Hyperlipidemic Mouse Model
Objective: To determine the in vivo efficacy of this compound and atorvastatin combination therapy on lipid profiles in a diet-induced hyperlipidemic mouse model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat, high-cholesterol diet (e.g., Western diet)
-
This compound
-
Atorvastatin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., micro-hematocrit tubes)
-
Centrifuge
-
Plasma lipid analysis kits (Total Cholesterol, LDL-C, HDL-C, Triglycerides)
Methodology:
-
Induction of Hyperlipidemia:
-
Acclimatize mice for one week on a standard chow diet.
-
Switch mice to a high-fat, high-cholesterol diet for 8-12 weeks to induce hyperlipidemia.
-
Collect baseline blood samples to confirm elevated lipid levels.
-
-
Treatment Groups:
-
Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage, daily)
-
Group 2: Atorvastatin (e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (e.g., 10 mg/kg, oral gavage, daily)
-
Group 4: Atorvastatin (10 mg/kg) + this compound (10 mg/kg) (oral gavage, daily)
-
-
-
Drug Administration:
-
Administer the respective treatments daily for 4-6 weeks.
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Harvest liver tissue for subsequent analysis (see Protocol 2).
-
-
Lipid Profile Analysis:
-
Analyze plasma samples for Total Cholesterol, LDL-C, HDL-C, and Triglycerides using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
Protocol 2: Assessment of Hepatic HMG-CoA Reductase Degradation
Objective: To evaluate the effect of this compound and atorvastatin on the protein levels of HMG-CoA reductase in the liver.
Materials:
-
Liver tissue from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-HMGCR, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction:
-
Homogenize a portion of the harvested liver tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HMGCR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the HMGCR band intensity to the corresponding GAPDH band intensity.
-
Protocol 3: In Vitro PXR Activation Assay
Objective: To confirm the activation of the Pregnane X Receptor (PXR) by this compound.
Materials:
-
HepG2 or other suitable human liver cell line
-
PXR reporter plasmid (containing a PXR response element upstream of a luciferase reporter gene)
-
Transfection reagent
-
This compound
-
Rifampicin (positive control for PXR activation)
-
Luciferase assay system
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate media.
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the PXR reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound, rifampicin, or vehicle (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Visualizations
Caption: Dual mechanism of action of atorvastatin and this compound.
Caption: In vivo experimental workflow for combination therapy.
Caption: this compound-mediated activation of the PXR signaling pathway.
References
- 1. Lipid-lowering activity of atorvastatin and lovastatin in rodent species: triglyceride-lowering in rats correlates with efficacy in LDL animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipid-lowering effects of atorvastatin, a new HMG-CoA reductase inhibitor: results of a randomized, double-masked study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atorvastatin has hypolipidemic and anti-inflammatory effects in apoE/LDL receptor-double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atorvastatin Ester Regulates Lipid Metabolism in Hyperlipidemia Rats via the PPAR-signaling Pathway and HMGCR Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting SR12813 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12813. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer for an in vitro assay. Why is this happening and what can I do?
This is a common challenge with hydrophobic compounds like this compound. DMSO is a powerful organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution if its aqueous solubility limit is exceeded.
Here are several strategies to mitigate this issue:
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try adding the DMSO stock to a small volume of the buffer while vortexing, and then add this mixture to the rest of the buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Lower the Final Concentration: The simplest solution may be to lower the final concentration of this compound in your assay to a point below its aqueous solubility limit.
-
Reduce the Final DMSO Concentration: While counterintuitive, a lower final DMSO concentration (ideally ≤ 0.1%) is generally better for cell health and can sometimes, depending on the compound's properties, reduce precipitation by minimizing the initial "shock" of solvent change. However, for some compounds, a slightly higher (but still cell-tolerated) DMSO concentration might be necessary to maintain solubility. It is crucial to perform a vehicle control to assess the effect of DMSO on your specific cell line.
-
Use a Surfactant or Co-solvent: For challenging situations, the inclusion of a small amount of a biocompatible surfactant or co-solvent in your aqueous buffer can significantly improve the solubility of this compound. See the detailed protocols below for guidance.
Q2: What are the recommended solvents for this compound?
This compound is soluble in organic solvents such as DMSO and ethanol. It is considered insoluble in water.[1]
Q3: Can I use sonication to help dissolve this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound in organic solvents, especially if you observe any particulate matter after initial vortexing.
Q4: How should I store my this compound stock solution?
This compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to troubleshooting and resolving this compound precipitation issues during the preparation of aqueous working solutions for in vitro and in vivo experiments.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 50.45 | [2] |
| Ethanol | 100 | 50.45 | [2] |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, weigh out 5.045 mg of this compound (MW: 504.53 g/mol ).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound for In Vitro Assays Using a Surfactant
This protocol is a starting point and may require optimization for your specific cell type and assay conditions.
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile Tween® 80 or Cremophor® EL
-
-
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in sterile water).
-
In a sterile tube, add the required volume of your aqueous buffer.
-
Add the surfactant stock solution to the aqueous buffer to achieve a final concentration that aids solubility without causing cytotoxicity (e.g., 0.1% - 1% Tween® 80). Gently mix.
-
While vortexing the buffer-surfactant mixture, add the required volume of the 10 mM this compound DMSO stock solution dropwise to achieve the desired final concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment. Always include a vehicle control with the same final concentrations of DMSO and surfactant in your experiments.
-
Protocol 3: Formulation of this compound for In Vivo Studies
This protocol provides two examples of formulations that have been used for in vivo administration of this compound. These should be considered as starting points and may need to be adapted for your specific animal model and route of administration.
Formulation A: Using PEG300 and Tween-80
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well. This will result in a clear solution with a final this compound concentration of 2.5 mg/mL.
-
Formulation B: Using SBE-β-CD
-
Materials:
-
This compound
-
DMSO
-
20% (w/v) SBE-β-CD in Saline
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until a clear solution is obtained. This will result in a final this compound concentration of 2.5 mg/mL.
-
Signaling Pathways
This compound is known to be an agonist of the Pregnane X Receptor (PXR) and an inhibitor of HMG-CoA reductase degradation.
Pregnane X Receptor (PXR) Signaling Pathway
This compound, as a PXR agonist, binds to and activates the Pregnane X Receptor. This nuclear receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PXR/RXR heterodimer translocates to the nucleus and binds to response elements on the DNA, leading to the transcription of target genes, such as those involved in drug metabolism (e.g., CYP3A4).
Caption: Activation of the PXR signaling pathway by this compound.
HMG-CoA Reductase Degradation Pathway
This compound enhances the degradation of HMG-CoA reductase. This process is initiated by the binding of this compound to HMG-CoA reductase, which promotes its ubiquitination. Ubiquitinated HMG-CoA reductase is then targeted for degradation by the proteasome.
Caption: this compound enhances the degradation of HMG-CoA reductase.
References
Technical Support Center: SR12813 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing SR12813 treatment duration for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent cholesterol-lowering agent that primarily functions as a pregnane X receptor (PXR) agonist.[1] Its main mechanism involves accelerating the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis.[2][3] This leads to a rapid decrease in HMG-CoA reductase protein levels and activity.[2][3]
Q2: How quickly can I expect to see an effect from this compound treatment in vitro?
The initial effects of this compound on HMG-CoA reductase are very rapid. The inhibition of HMG-CoA reductase activity has a half-life of approximately 10 minutes.[2][3] A significant reduction in the half-life of the HMG-CoA reductase protein, from 90 minutes to 20 minutes, can also be observed in a short timeframe.[2][3]
Q3: Are there longer-term effects of this compound treatment that I should be aware of?
Yes, longer-term incubation with this compound can lead to changes in gene expression. For instance, a 16-hour incubation has been shown to increase the mRNA levels of both HMG-CoA reductase and the low-density lipoprotein (LDL) receptor.[2][3] This upregulation of the LDL receptor can enhance the uptake of LDL cholesterol.[2][3]
Q4: Does this compound have any off-target effects?
This compound is primarily a PXR agonist. However, at micromolar concentrations, it can also activate the farnesoid X receptor (FXR).[1] It is important to consider potential downstream effects of FXR activation in your experimental system.
Q5: What are the known signaling pathways activated by this compound?
The primary signaling pathway activated by this compound is the Pregnane X Receptor (PXR) pathway. As a PXR agonist, this compound binds to and activates PXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to PXR response elements on DNA, regulating the transcription of target genes involved in xenobiotic and cholesterol metabolism.[4][5] Due to its potential to activate FXR at higher concentrations and the interplay between nuclear receptors in lipid metabolism, this compound can also influence the Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) signaling pathways.[1][6][7]
Troubleshooting Guide
Issue: I am not observing the expected decrease in cholesterol synthesis after this compound treatment.
-
Possible Cause 1: Inappropriate Treatment Duration.
-
Solution: For acute effects on HMG-CoA reductase degradation, a short treatment duration (e.g., 1-4 hours) is recommended. For effects on gene expression, a longer incubation period (e.g., 16-24 hours) is likely necessary.[2][3] It is advisable to perform a time-course experiment to determine the optimal duration for your specific cell type and endpoint.
-
-
Possible Cause 2: Suboptimal Drug Concentration.
-
Solution: The IC50 for inhibition of cholesterol synthesis is approximately 1.2 µM, and for reducing HMG-CoA reductase activity, it is around 0.85 µM in HepG2 cells.[2][3] Ensure you are using a concentration within the effective range for your cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The expression levels of PXR can vary between cell lines. Confirm that your chosen cell line expresses sufficient levels of PXR. You can verify this by western blot or qPCR. If PXR expression is low, consider using a different cell line or a transient transfection to overexpress PXR.
-
Issue: I am observing unexpected changes in gene expression that are not directly related to cholesterol metabolism.
-
Possible Cause: Activation of Other Nuclear Receptors.
-
Solution: At higher concentrations, this compound can activate FXR.[1] Review the literature for FXR target genes and assess if the unexpected changes align with FXR activation. Consider using a lower concentration of this compound or a more specific PXR agonist if this is a concern. The interplay between PXR, LXR, and FXR in regulating lipid metabolism is complex, and activation of one can influence the others.[6][7]
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound in HepG2 Cells
| Parameter | Value | Reference |
| IC50 for Cholesterol Synthesis Inhibition | 1.2 µM | [2][3] |
| IC50 for HMG-CoA Reductase Activity Reduction | 0.85 µM | [2][3] |
| T1/2 for Inhibition of HMG-CoA Reductase Activity | 10 min | [2][3] |
| HMG-CoA Reductase Protein Half-life (Control) | 90 min | [2][3] |
| HMG-CoA Reductase Protein Half-life (with this compound) | 20 min | [2][3] |
| Incubation Time for Increased HMG-CoA Reductase mRNA | 16 h | [2][3] |
| Incubation Time for Increased LDL Receptor mRNA | 16 h | [2][3] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for HMG-CoA Reductase Degradation
-
Cell Culture: Plate your chosen cell line (e.g., HepG2) in appropriate multi-well plates and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture media to the desired final concentration (e.g., 1 µM).
-
Time-Course Treatment: Treat the cells with the this compound-containing media for a range of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h). Include a vehicle control (media with the same concentration of DMSO).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against HMG-CoA reductase and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities for HMG-CoA reductase and normalize to the loading control. Plot the normalized HMG-CoA reductase levels against treatment time to determine the optimal duration for maximal degradation.
Protocol 2: Determining Optimal Treatment Duration for Gene Expression Changes
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Time-Course Treatment: Treat the cells with this compound-containing media for a longer range of time points (e.g., 0, 4h, 8h, 16h, 24h). Include a vehicle control.
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for your target genes (e.g., HMG-CoA reductase, LDL receptor, and a housekeeping gene like GAPDH).
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the 0h time point. Plot the relative gene expression against treatment time to identify the optimal duration for the desired gene expression changes.
Visualizations
Caption: PXR Signaling Pathway Activation by this compound.
Caption: LXR Signaling Pathway in Lipid Metabolism.
Caption: FXR Signaling Pathway in Metabolism.
References
- 1. LXRS and FXR: the yin and yang of cholesterol and fat metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
dealing with SR12813 species specificity in rodent models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12813, particularly concerning its species specificity in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a cholesterol-lowering agent. Its main mechanism of action is the inhibition of cholesterol synthesis by increasing the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This leads to a rapid decrease in HMG-CoA reductase protein levels.[1][2] Additionally, this compound is an agonist of the Pregnane X Receptor (PXR), a nuclear receptor involved in the regulation of drug metabolism and transport.[3][4]
Q2: We are observing a weaker than expected hypocholesterolemic effect of this compound in our mouse/rat model compared to published data in other species. Why might this be?
This is a common observation and is directly related to the species specificity of this compound's activity as a Pregnane X Receptor (PXR) agonist. This compound is a potent activator of human and rabbit PXR, but it is a very weak activator of rodent (rat and mouse) PXR.[3][5] PXR is involved in regulating the expression of genes related to drug metabolism. While the primary cholesterol-lowering effect is via HMG-CoA reductase degradation, the differential activation of PXR between species can contribute to variations in the overall pharmacological profile and efficacy.
Q3: Can this compound still be used as a tool compound in rodent studies?
Yes, but with important considerations. While the PXR-mediated effects of this compound will be minimal in rodents, its primary mechanism of enhancing HMG-CoA reductase degradation is still relevant.[1][3] Therefore, it can be used to study the downstream effects of reduced cholesterol synthesis. However, researchers should be cautious when extrapolating data related to drug-drug interactions or PXR-dependent pathways from rodent models to humans. For studies specifically investigating PXR activation, using a rodent-specific PXR agonist like pregnenolone-16α-carbonitrile (PCN) might be more appropriate.[5]
Q4: Are there alternative mechanisms that could contribute to the observed effects of this compound?
Besides its effects on HMG-CoA reductase and PXR, this compound has been noted to activate the farnesoid X receptor (FXR) at micromolar concentrations. FXR is another nuclear receptor that plays a crucial role in bile acid and lipid metabolism. Depending on the experimental context and the concentrations of this compound used, activation of FXR could contribute to the overall observed phenotype.
Troubleshooting Guide
Issue: Inconsistent or lack of expected cholesterol-lowering effect in rodent models.
| Possible Cause | Troubleshooting Steps |
| Species Specificity of PXR Activation | Acknowledge that the PXR-mediated effects of this compound are significantly lower in rodents compared to humans.[3][5] Focus on endpoints directly related to HMG-CoA reductase activity and cholesterol synthesis. |
| Dosage and Administration | Ensure the dosage is appropriate for the rodent model. While this compound has shown efficacy in dogs at 10 mg/kg, the optimal dose for mice or rats might differ.[6] Review literature for established effective doses in the specific rodent strain being used. Consider the route and frequency of administration, as oral bioavailability can vary. |
| Compound Stability and Formulation | Verify the integrity and purity of the this compound compound. Prepare fresh solutions for each experiment and ensure proper storage conditions are maintained. The formulation used for administration can impact solubility and absorption. |
| Animal Model Characteristics | Consider the specific strain and genetic background of the rodent model. Different strains can have variations in their baseline cholesterol metabolism and drug response.[7] |
| Diet and Environmental Factors | The diet composition, particularly the fat and cholesterol content, can significantly influence the outcomes of studies on cholesterol-lowering agents.[8][9] Standardize the diet and housing conditions to minimize variability. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (HMG-CoA Reductase Activity) | Hep G2 (Human) | 0.85 µM | [1][3] |
| IC50 (Cholesterol Synthesis) | Hep G2 (Human) | 1.2 µM | [1][2] |
| EC50 (PXR Activation) | Human | ~200 nM | [3] |
| EC50 (PXR Activation) | Rabbit | ~700 nM | [3] |
| PXR Activation | Rat | Very Weak | [3] |
| PXR Activation | Mouse | Very Weak | [3] |
Experimental Protocols
Protocol 1: Assessment of HMG-CoA Reductase Degradation
This protocol is adapted from published studies to assess the primary mechanism of this compound.[1][2]
-
Cell Culture: Culture HepG2 cells (or a relevant rodent liver cell line) in a suitable medium.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting: Perform Western blot analysis using an antibody specific for HMG-CoA reductase to determine the protein levels. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: Quantify the band intensities and calculate the rate of HMG-CoA reductase degradation at each concentration of this compound.
Protocol 2: In Vivo Efficacy Study in a Rodent Model
This is a general protocol for evaluating the cholesterol-lowering effects of this compound in vivo.
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimatization: Allow the animals to acclimatize to the housing conditions for at least one week.
-
Diet: Provide a standard chow diet or a high-fat/high-cholesterol diet depending on the study's objective.
-
Grouping: Randomly assign animals to a vehicle control group and one or more this compound treatment groups (e.g., 10, 30, 100 mg/kg/day).
-
Administration: Administer this compound or vehicle orally (gavage) once daily for a specified duration (e.g., 1-4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood samples for plasma lipid analysis and liver tissue for gene expression or protein analysis.
-
Biochemical Analysis: Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR to analyze the expression of genes involved in cholesterol metabolism (e.g., Hmgcr, Ldlr, Srebp2).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Visualizations
Caption: this compound signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. The novel cholesterol-lowering drug SR-12813 inhibits cholesterol synthesis via an increased degradation of 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. Exploring the PXR ligand binding mechanism with advanced Molecular Dynamics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SR-12813 lowers plasma cholesterol in beagle dogs by decreasing cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent Models for Metabolic Syndrome Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholestero metabolism in rats sensitive to high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
SR12813 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SR12813, with a focus on addressing potential stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its long-term stability?
A1: Proper storage is critical for maintaining the stability of this compound. For long-term storage, the powdered form of the compound should be stored at -20°C, where it is stable for up to 3 years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1]
Q2: What solvents are recommended for dissolving this compound, and are there any stability concerns with these solvents?
A2: this compound can be dissolved in DMSO and ethanol.[2] For DMSO, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1] While this compound is stable in these solvents under proper storage conditions, prolonged storage at room temperature or exposure to light may lead to degradation.
Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A3: Inconsistent results can stem from several factors, including compound stability. If you suspect stability issues, consider the following:
-
Improper Storage: Verify that your stock solutions have been stored according to the recommended conditions and have not undergone multiple freeze-thaw cycles.
-
Age of Stock Solution: If your stock solution is older than the recommended storage duration (1 year at -80°C or 1 month at -20°C), it may have degraded.[1]
-
Working Solution Instability: The stability of this compound in your final assay medium at 37°C for extended periods has not been extensively documented. It is advisable to prepare fresh working solutions for each experiment from a frozen stock.
Q4: Can the presence of other compounds in my experiment affect the stability of this compound?
A4: While specific interactions are not well-documented, the chemical environment can influence the stability of any compound. Factors such as pH, the presence of strong oxidizing or reducing agents, and enzymatic activity in complex biological matrices could potentially affect the integrity of this compound. It is good practice to include appropriate controls to monitor the activity of the compound over the course of your experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound activity in a long-term (e.g., >24 hours) cell culture experiment. | Degradation of this compound in the culture medium at 37°C. | Replenish the culture medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Precipitate forms when diluting the DMSO stock solution into aqueous buffer or media. | Poor solubility of this compound in the aqueous solution. | Increase the final DMSO concentration (while ensuring it is not toxic to your cells) or use a different solvent system if compatible with your experiment. Sonication may also help to dissolve the precipitate. |
| Variability in results between different experimental batches. | Inconsistent concentration of active this compound due to improper storage or handling of stock solutions. | Prepare a new stock solution from powder. Ensure proper aliquoting and storage of the new stock to avoid freeze-thaw cycles. |
Data and Protocols
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Source |
| DMSO | 100 mg/mL (198.2 mM) | [1] |
| Ethanol | 50.45 mg/mL (100 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).
-
Ensure Complete Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term use or -20°C for short-term use.
Protocol 2: In Vitro HMG-CoA Reductase Activity Assay
This protocol is a general guideline based on the known mechanism of this compound.
-
Cell Culture: Culture HepG2 cells in the recommended medium until they reach 70-80% confluency.
-
Treatment: Prepare working solutions of this compound in the cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 21 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
HMG-CoA Reductase Assay: Determine the HMG-CoA reductase activity in the cell lysates using a commercially available assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the HMG-CoA reductase activity to the total protein concentration in each lysate. Compare the activity in this compound-treated cells to the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro studies with this compound.
References
minimizing cytotoxicity of SR12813 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12813. The information provided is intended to help minimize potential cytotoxicity, particularly at high concentrations, and to offer guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a synthetic agonist for the Pregnane X Receptor (PXR), a nuclear receptor primarily involved in sensing foreign substances (xenobiotics) and regulating the expression of genes involved in their metabolism and clearance. At micromolar concentrations, this compound also activates the Farnesoid X Receptor (FXR), another nuclear receptor that plays a key role in bile acid, lipid, and glucose homeostasis.
Q2: We are observing unexpected cytotoxicity in our cell-based assays when using this compound at high concentrations. What could be the cause?
High concentrations of this compound may lead to cytotoxicity through several potential mechanisms:
-
Off-target effects: Like many small molecules, at high concentrations this compound may interact with unintended molecular targets, leading to cellular stress and toxicity.
-
Over-activation of PXR and FXR: Sustained, high-level activation of PXR and FXR can disrupt normal cellular processes. While PXR activation is generally associated with detoxification, its over-activation could lead to metabolic dysregulation. Similarly, excessive FXR activation can impact cell proliferation and apoptosis.
-
Solvent toxicity: The solvent used to dissolve this compound, if used at a high final concentration in the culture medium, could be a source of cytotoxicity. It is crucial to have a vehicle-only control to assess this.
-
Compound precipitation: At high concentrations, this compound might precipitate out of the solution, and these precipitates can be cytotoxic to cells.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. For PXR activation, EC50 values are reported to be in the nanomolar range (200-700 nM for human and rabbit PXR, respectively). Activation of FXR typically requires higher, micromolar concentrations. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental system.
Q4: Are there any known formulation strategies to reduce the cytotoxicity of small molecules like this compound?
Yes, various formulation strategies can be employed to mitigate the toxicity of orally administered drugs, and these principles can be adapted for in vitro studies. These include the use of drug delivery systems like liposomes, nanospheres, and microspheres. Such formulations can potentially reduce the free concentration of the drug in the medium while still allowing for its activity, thereby lowering its cytotoxic potential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell death observed at concentrations intended for FXR activation. | 1. Off-target effects of this compound.2. Over-activation of PXR/FXR signaling.3. Solvent toxicity. | 1. Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. Use concentrations well below the IC50.2. Titrate down the concentration of this compound to the lowest effective level for your desired outcome.3. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control. |
| Variability in experimental results between batches of this compound. | 1. Differences in compound purity or stability.2. Inconsistent preparation of stock solutions. | 1. Purchase high-purity this compound from a reputable supplier and store it correctly.2. Prepare fresh stock solutions and use them for a limited time. Avoid repeated freeze-thaw cycles. |
| Precipitate formation in the culture medium after adding this compound. | 1. Poor solubility of this compound at the tested concentration.2. Interaction with components of the culture medium. | 1. Visually inspect the medium for any precipitate after adding the compound.2. Consider using a formulation agent or a different solvent system to improve solubility. Perform a solubility test before treating the cells. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound
This protocol outlines a standard method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Suitable solvent (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects using a Panel of Reporter Assays
This protocol can help determine if high concentrations of this compound are causing non-specific activation of various signaling pathways.
Materials:
-
A panel of cell lines with different reporter gene constructs (e.g., for different nuclear receptors or stress response pathways).
-
This compound
-
Positive and negative controls for each reporter assay.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection/Seeding: Seed the reporter cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a range of this compound concentrations, including the high concentrations that are causing cytotoxicity. Include appropriate positive and negative controls.
-
Incubation: Incubate for a suitable time for reporter gene activation (e.g., 18-24 hours).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Compare the reporter activity in this compound-treated cells to the vehicle control. Significant activation of reporters unrelated to PXR or FXR would suggest off-target effects.
Signaling Pathways and Workflows
PXR and FXR Signaling Overview
The following diagram illustrates the general signaling pathways of PXR and FXR upon activation by a ligand like this compound.
Experimental Workflow for Investigating Cytotoxicity
This diagram outlines a logical workflow for investigating and mitigating the cytotoxicity of this compound.
Technical Support Center: SR12813 Protocol Refinement for Reproducible Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12813, a pregnane X receptor (PXR) agonist. Our goal is to facilitate reproducible data by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical compound that acts as an agonist for the pregnane X receptor (PXR). PXR is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and detoxification.[1] By activating PXR, this compound can induce the expression of cytochrome P450 enzymes and other proteins involved in xenobiotic clearance. It has been studied for its hypocholesterolemic activity, which is mediated through the enhanced degradation of HMG-CoA reductase.
Q2: In which experimental systems is this compound typically used?
A2: this compound is commonly used in in vitro cell-based assays to study PXR activation. These often include reporter gene assays in cell lines that are engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter. It is also utilized in biochemical assays such as ligand binding assays to characterize its interaction with the PXR ligand-binding domain.[2][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, it is important to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced toxicity.
Q4: How can I be sure my cell line is appropriate for an this compound experiment?
A4: The choice of cell line is critical for a successful experiment. The selected cell line should ideally express the pregnane X receptor (PXR). If the cell line does not endogenously express PXR, a transient or stable transfection to introduce the PXR gene is necessary. It is also good practice to authenticate your cell line to ensure it is free from cross-contamination.
Troubleshooting Guides
Below are common issues encountered when using this compound in cell-based assays, along with potential causes and solutions.
Issue 1: High variability between replicate wells in a cell-based assay.
-
Potential Cause: Inconsistent cell seeding, edge effects in the microplate, or temperature gradients across the incubator can all contribute to variability.[4][5]
-
Solution:
-
Ensure a homogenous cell suspension before and during seeding.
-
To mitigate edge effects, avoid using the outer wells of the microplate for experimental samples and instead fill them with sterile media or PBS.
-
Ensure your incubator provides uniform temperature and CO2 distribution.
-
Issue 2: Low or no response to this compound treatment.
-
Potential Cause: Low PXR expression in the cell line, degradation of the this compound compound, or issues with the reporter system.
-
Solution:
-
Verify PXR expression in your cell line using techniques like qPCR or Western blotting.
-
Prepare fresh dilutions of this compound from a properly stored stock solution.
-
Validate the reporter system with a known positive control for PXR activation.
-
Issue 3: High background signal in a reporter gene assay.
-
Potential Cause: Basal activity of the reporter construct, presence of interfering compounds in the media, or issues with the detection reagent.
-
Solution:
-
Optimize the amount of reporter plasmid transfected to reduce basal activity.
-
Use serum-free or phenol red-free media if these components are found to interfere with the assay.
-
Ensure the detection reagent is properly prepared and used according to the manufacturer's instructions.
-
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human pregnane X receptor (PXR) from a representative study.
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
| This compound | Human PXR | Cell-based reporter assay | 200 | |
| This compound | Rabbit PXR | Cell-based reporter assay | 700 |
Experimental Protocols
Protocol: PXR Activation Reporter Gene Assay
This protocol outlines a typical experiment to measure the activation of the pregnane X receptor (PXR) by this compound in a mammalian cell line.
Materials:
-
HepaRG or similar cell line expressing PXR
-
PXR-responsive reporter plasmid (e.g., pGL4.29[luc2P/CRE/HSE])
-
Control plasmid for transfection normalization (e.g., a Renilla luciferase vector)
-
Transfection reagent
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR-responsive reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours to allow for PXR activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Visualizations
Caption: Signaling pathway of this compound-mediated PXR activation.
References
- 1. Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug discovery technologies to identify and characterize modulators of the pregnane X receptor and the constitutive androstane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 5. focus.gbo.com [focus.gbo.com]
Technical Support Center: SR12813 Activity and Serum Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of SR12813.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound that acts as an agonist for the Pregnane X Receptor (PXR) and, at higher concentrations, the Farnesoid X Receptor (FXR).[1] Its primary described biological activity is the reduction of cholesterol levels by enhancing the degradation of HMG-CoA reductase, a key enzyme in cholesterol synthesis.[2]
Q2: How does serum concentration potentially affect the in vitro activity of this compound?
Serum contains a complex mixture of proteins, with albumin being the most abundant. Many small molecule drugs bind to serum proteins, particularly albumin. This binding is a reversible equilibrium, but a significant portion of the drug can be sequestered by these proteins. The generally accepted hypothesis is that only the unbound, or "free," fraction of a drug is available to interact with its cellular targets.
Therefore, in cell-based assays, a higher concentration of serum can lead to increased protein binding of this compound. This would reduce the free concentration of this compound available to enter the cells and activate PXR or FXR, potentially leading to a decrease in its apparent potency (i.e., a higher EC50 value).
Q3: Are there any reports on the specific effects of serum on this compound activity?
Q4: Should I run my this compound experiments in serum-free or serum-containing media?
The choice between serum-free and serum-containing media depends on the specific research question:
-
Serum-containing media (e.g., 10% FBS): This condition more closely mimics the physiological environment where drugs will be exposed to high concentrations of serum proteins. However, the exact concentration of free this compound will be unknown and can be influenced by lot-to-lot variability in the serum.
-
Serum-free or low-serum media: These conditions allow for a more direct assessment of this compound's activity on the target receptors without the confounding variable of serum protein binding. However, some cell lines may exhibit altered growth or viability in the absence of serum.
A common approach is to conduct initial characterization in low-serum conditions and then to perform experiments with varying serum concentrations to understand the potential impact of protein binding.
Troubleshooting Guides
Issue 1: High Variability in this compound Potency (EC50) Between Experiments
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum composition.
Troubleshooting Steps:
-
Standardize Serum Usage:
-
Use a single, qualified lot of FBS for an entire set of experiments.
-
If using different lots is unavoidable, qualify each new lot by running a standard this compound dose-response curve to ensure consistency.
-
-
Consider Serum-Free Conditions:
-
For mechanistic studies, consider adapting your cells to a serum-free medium or using a reduced serum concentration (e.g., 0.5-2% FBS) to minimize the impact of serum proteins.
-
-
Ensure Consistent Cell Health and Density:
-
Variations in cell confluence and health can alter experimental outcomes. Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the time of treatment.
-
Issue 2: Lower than Expected Potency of this compound in a Cell-Based Assay
Possible Cause: High serum protein binding of this compound in your assay conditions.
Troubleshooting Steps:
-
Test a Range of Serum Concentrations:
-
Perform a dose-response experiment with this compound in media containing different concentrations of FBS (e.g., 0%, 1%, 5%, 10%). A rightward shift in the EC50 curve with increasing serum concentration would suggest significant protein binding.
-
-
Use Charcoal-Stripped Serum:
-
Charcoal-stripped serum has reduced levels of endogenous hormones and lipids, which can sometimes compete for binding to serum proteins or the target receptors. This can help to reduce some of the variability, although it will not eliminate the binding of this compound to albumin.
-
-
Directly Measure Free Concentration (Advanced):
-
Techniques like equilibrium dialysis or ultrafiltration can be used to determine the fraction of this compound bound to serum proteins in your specific media formulation. This allows for the calculation of the free concentration, which should correlate better with the observed activity.
-
Issue 3: Poor Cell Viability in Low-Serum or Serum-Free Conditions
Possible Cause: Cell line is dependent on growth factors present in serum.
Troubleshooting Steps:
-
Gradual Adaptation:
-
Gradually adapt your cells to lower serum concentrations over several passages rather than abruptly switching to serum-free conditions.
-
-
Use Serum Replacements or Growth Factor Supplementation:
-
A variety of commercially available serum replacements and defined growth factor cocktails can be used to maintain cell viability and growth in the absence of serum.
-
-
Optimize Seeding Density:
-
Cells at a higher density may better tolerate low-serum conditions due to autocrine signaling. Experiment with different initial seeding densities.
-
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from various sources. Note that the experimental conditions, including serum concentration, may vary between these studies.
| Parameter | Receptor/Enzyme | Cell Line/System | Reported Value | Reference |
| EC50 | Human PXR | ~200 nM | [1] | |
| EC50 | Rabbit PXR | ~700 nM | [1] | |
| IC50 | HMG-CoA Reductase Activity | HepG2 cells | 0.85 µM | [2] |
| IC50 | Cholesterol Synthesis | HepG2 cells | 1.2 µM | [2] |
Experimental Protocols
Protocol 1: PXR/FXR Luciferase Reporter Gene Assay
This protocol is designed to assess the activation of PXR or FXR by this compound in a cell-based reporter assay.
Materials:
-
Hepatocellular carcinoma cell line (e.g., HepG2)
-
PXR or FXR expression plasmid
-
Luciferase reporter plasmid with PXR or FXR response elements
-
Transfection reagent
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR/FXR expression plasmid and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Serum Starvation (Optional): To assess the effect of serum, replace the medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for an additional 4-6 hours.
-
Treatment: Prepare serial dilutions of this compound in media containing the desired final concentrations of FBS (e.g., 0%, 1%, 5%, 10%). Replace the medium in the wells with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: HMG-CoA Reductase Degradation Assay (Western Blot)
This protocol assesses the ability of this compound to induce the degradation of HMG-CoA reductase.
Materials:
-
HepG2 cells
-
Cell culture medium with varying FBS concentrations
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against HMG-CoA reductase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Methodology:
-
Cell Culture and Treatment: Culture HepG2 cells to 80-90% confluency. Treat the cells with this compound at various concentrations in media with the desired FBS concentrations for a specified time (e.g., 4-8 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against HMG-CoA reductase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for HMG-CoA reductase and the loading control. Normalize the HMG-CoA reductase signal to the loading control signal. Compare the levels of HMG-CoA reductase in this compound-treated samples to the vehicle control.
Visualizations
Caption: this compound signaling pathway and the influence of serum protein binding.
Caption: General experimental workflow for assessing this compound activity.
References
Technical Support Center: Control Experiments for SR12813-Mediated Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR12813 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the generation of robust and reliable data.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during experiments involving this compound, with a focus on appropriate controls and potential confounding factors.
Q1: What are the essential positive and negative controls for a PXR activation experiment using this compound?
A1: Proper controls are critical for interpreting the results of any experiment involving this compound.
-
Positive Controls:
-
Rifampicin: A well-characterized and potent agonist of human Pregnane X Receptor (PXR), making it an excellent positive control for in vitro studies using human cell lines.[1]
-
Pregnenolone 16α-carbonitrile (PCN): The prototypical agonist for rodent PXR. Due to species-specific differences in PXR activation, PCN should be used as a positive control in experiments with mouse or rat cells.[2][3] this compound is a weak activator of rodent PXR.[2]
-
-
Negative Controls:
-
Vehicle Control: The most crucial negative control is the vehicle used to dissolve this compound (typically DMSO or ethanol). This accounts for any effects of the solvent on the experimental system.
-
Inactive Analog (if available): While a commercially available, structurally similar, and biologically inactive analog of this compound is not readily documented, using a compound from the same chemical class that has been shown to not activate PXR would be ideal. Researchers may need to screen similar commercially available compounds or synthesize an inactive analog.
-
Q2: My luciferase reporter assay for PXR activation is showing high variability between replicates. What are the possible causes and solutions?
A2: High variability in luciferase reporter assays can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inconsistent Transfection Efficiency:
-
Solution: Optimize the DNA-to-transfection reagent ratio and ensure consistent cell density at the time of transfection. Use a co-transfected reporter, such as a Renilla luciferase vector with a constitutive promoter, to normalize for transfection efficiency.
-
-
Pipetting Errors:
-
Solution: Use calibrated pipettes and consider preparing a master mix of reagents for each treatment group to minimize pipetting variability.
-
-
Cell Health and Passage Number:
-
Solution: Ensure cells are healthy, within a consistent and low passage number range, and evenly seeded in all wells. High-passage cells can exhibit altered responses.
-
-
Edge Effects in Multi-well Plates:
-
Solution: To mitigate edge effects, which can be caused by differential evaporation, fill the outer wells of the plate with sterile PBS or media without cells.
-
-
Reagent Quality and Preparation:
-
Solution: Use fresh, high-quality reagents. Ensure complete lysis of cells to release all luciferase enzyme. Avoid repeated freeze-thaw cycles of reagents.
-
Q3: I am observing off-target effects in my experiment. What are the known off-target activities of this compound?
A3: this compound is known to have off-target effects, primarily through the activation of the Farnesoid X Receptor (FXR).
-
FXR Activation: this compound activates FXR, but at higher concentrations (micromolar range) than those required for PXR activation (nanomolar range). This is a critical consideration when designing experiments and interpreting data, as FXR activation can lead to overlapping and distinct downstream signaling events.
-
HMG-CoA Reductase Degradation: this compound has been shown to enhance the degradation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, an effect that contributes to its hypocholesterolemic activity.
To dissect the PXR-specific effects of this compound, consider the following experimental approaches:
-
Use a concentration of this compound that is sufficient to activate PXR but below the threshold for significant FXR activation.
-
Employ a specific FXR agonist (e.g., GW4064) and antagonist to delineate the contribution of FXR signaling.
-
Utilize cell lines with genetic knockout or knockdown of PXR or FXR.
Q4: What is the optimal concentration and treatment time for this compound in cell culture experiments?
A4: The optimal concentration and duration of this compound treatment will depend on the cell type and the specific endpoint being measured.
-
Concentration:
-
For PXR activation in human cell lines, the EC50 is approximately 200 nM. A concentration range of 100 nM to 1 µM is commonly used to achieve robust PXR activation.
-
For FXR activation, concentrations in the low micromolar range are required.
-
-
Treatment Time:
-
For gene expression studies (e.g., qPCR for CYP3A4), a treatment time of 24 to 48 hours is typical to allow for transcriptional activation and accumulation of mRNA.
-
For signaling pathway studies, shorter time points (minutes to hours) may be more appropriate.
-
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Potency of this compound on Human PXR and FXR
| Receptor | Parameter | Value | Reference |
| Human PXR | EC50 | ~200 nM | |
| Human FXR | Activation | Micromolar concentrations |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Reference |
| HepG2 | MTT Assay | > 30 µM | [4] |
| LS174T | Cell Viability | > 10 µM | [4] |
Note: It is crucial to determine the cytotoxicity of this compound in your specific cell line of interest, as this can vary.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
PXR Activation Luciferase Reporter Gene Assay
This protocol describes a common method to quantify the activation of PXR by this compound.
Materials:
-
Human liver cancer cell line (e.g., HepG2, Huh7)
-
PXR expression vector
-
PXR-responsive firefly luciferase reporter vector (e.g., containing the CYP3A4 promoter)
-
Renilla luciferase control vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression vector, the PXR-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations. Include wells with rifampicin as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle control.
HMG-CoA Reductase Degradation Assay (Western Blot)
This protocol outlines a method to assess the effect of this compound on the protein levels of HMG-CoA reductase.
Materials:
-
Human liver cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibody against HMG-CoA reductase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with the desired concentration of this compound or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against HMG-CoA reductase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the HMG-CoA reductase signal to the loading control.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying this compound.
References
Technical Support Center: Addressing Low PXR Activation with SR12813
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low Pregnane X Receptor (PXR) activation with the agonist SR12813 in specific cell lines.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to lower-than-expected PXR activation in your experiments involving this compound.
| Question | Answer |
| 1. Why am I observing low or no PXR activation with this compound in my reporter assay? | Several factors can contribute to low PXR activation. These can be broadly categorized as issues with the compound, the cell line, or the assay protocol itself. A systematic approach to troubleshooting is recommended. |
| 2. How can I be sure my this compound compound is active? | Compound Integrity: Verify the purity and integrity of your this compound stock. If possible, confirm its identity using analytical methods. Solubility: this compound is a hydrophobic molecule and may precipitate in aqueous cell culture media, especially at higher concentrations. Ensure your stock solution is fully dissolved in a suitable solvent like DMSO and that the final solvent concentration in your assay does not exceed a non-toxic level (typically ≤0.5%). Visually inspect for any precipitation after dilution in media. Storage: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| 3. Could the problem be with my cell line? | PXR Expression Levels: Different cell lines express varying levels of endogenous PXR. Cell lines with low endogenous PXR expression will naturally exhibit a weaker response. It is advisable to use cell lines known to have robust PXR expression, such as LS180, or to use a system with stably or transiently overexpressed PXR. PXR expression in HepG2 and Huh7 cells has been reported to be lower than in primary hepatocytes. Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Mycoplasma contamination, in particular, can affect cellular responses. Culture Conditions: Grow and maintain your cells under optimal and consistent conditions (e.g., CO2, temperature, humidity). |
| 4. What aspects of my experimental protocol should I check? | Transfection Efficiency (for transient assays): If you are transiently transfecting a PXR expression vector and a reporter plasmid, low transfection efficiency will result in a weak signal. Optimize your transfection protocol for the specific cell line you are using. Reporter System: Ensure your PXR-responsive reporter construct (e.g., containing CYP3A4 promoter elements) is functional and responsive. Incubation Time: The optimal incubation time with this compound can vary between cell lines. A typical range is 16-24 hours. You may need to perform a time-course experiment to determine the peak response time for your specific system. Luciferase Assay Reagents: Ensure your luciferase assay reagents are not expired and have been stored correctly. Prepare them fresh according to the manufacturer's instructions. |
| 5. My positive control (e.g., Rifampicin) is working, but this compound is not. What does this suggest? | This scenario points towards an issue specific to this compound. Compound-Specific Issues: Revisit the points on this compound integrity and solubility. Species-Specific PXR Activation: this compound is a potent activator of human and rabbit PXR but is a very weak activator of rat and mouse PXR.[1] Ensure you are using a human cell line or a cell line expressing human PXR. |
| 6. I'm seeing high background or variability in my luciferase readings. What could be the cause? | High Background: This can be due to contamination, old reagents, or using plates that are not suitable for luminescence readings (white, opaque plates are recommended).[2] High Variability: Inconsistent cell seeding, pipetting errors, or edge effects in the plate can lead to high variability. Ensure a homogenous cell suspension and careful pipetting. To mitigate edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is the mechanism of action of this compound? | This compound is a synthetic agonist of the Pregnane X Receptor (PXR). Upon binding to the ligand-binding domain of PXR, it induces a conformational change in the receptor. This leads to the dissociation of corepressors and recruitment of coactivators, followed by heterodimerization with the Retinoid X Receptor (RXR). The PXR/RXR heterodimer then binds to PXR response elements (PXREs) in the promoter regions of target genes, such as CYP3A4, leading to their increased transcription. |
| 2. What are the typical EC50 values for this compound in PXR activation assays? | The potency of this compound can vary depending on the cell line and the specific assay system used. Published EC50 values for human PXR activation are in the nanomolar range. For example, an EC50 of approximately 200 nM has been reported for human PXR.[1] In a HeLa-derived stable reporter cell line (HG5LN-hPXR), an EC50 of 0.16 µM was observed.[1] |
| 3. How does the potency of this compound compare to Rifampicin? | Both this compound and Rifampicin are well-established PXR agonists. In some systems, this compound has been shown to be a more potent activator of human PXR than Rifampicin. For instance, in one study, this compound showed an EC50 of 153 nM, while Rifampicin's EC50 in a similar cell-based assay was reported to be around 3.5 µM.[1][3] However, the relative potency can be cell-line dependent. |
| 4. Which cell lines are recommended for PXR activation studies with this compound? | Cell lines with higher endogenous PXR expression are generally preferred. The human colon adenocarcinoma cell line LS180 is known to express relatively high levels of PXR.[4] Human hepatoma cell lines such as HepG2 and Huh7 are also commonly used, but their endogenous PXR expression may be lower, potentially requiring PXR overexpression for a robust signal.[5] |
| 5. Are there any known off-target effects of this compound? | Besides its primary activity on PXR, this compound has been reported to activate the farnesoid X receptor (FXR) at micromolar concentrations.[3] It was also initially developed as a cholesterol-lowering drug that enhances the degradation of HMG-CoA reductase.[3] These off-target effects should be considered when interpreting experimental results, especially at higher concentrations. |
Quantitative Data
The following tables summarize the potency of this compound and the common PXR agonist Rifampicin in different cell systems. Note that direct comparative data in all three cell lines (HepG2, Huh7, LS180) from a single study is limited; therefore, data has been compiled from various sources.
Table 1: Potency of this compound in PXR Activation Assays
| Cell Line/System | Assay Type | EC50 | Emax (Fold Activation) | Reference |
| Human PXR | Cell-based | ~200 nM | Not Reported | [1] |
| HG5LN-hPXR (HeLa derivative) | Luciferase Reporter | 0.16 µM | Not Reported | [1] |
| PXR-Luc HepG2 | Luciferase Reporter | 0.44 µM (for positive control this compound) | Not Reported | [1] |
Table 2: Comparative Potency of PXR Agonists
| Compound | Cell Line/System | EC50 | Reference |
| This compound | Human PXR | ~200 nM | [1] |
| HG5LN-hPXR | 0.16 µM | [1] | |
| PXR-Luc HepG2 | 0.44 µM | [1] | |
| Rifampicin | PXR-Luc HepG2 | 3.5 µM | [1] |
| LS180 (PXR.1 transfected) | 0.37 ± 0.01 µM | [6] | |
| LS180 (PXR.2 transfected) | 0.47 ± 0.05 µM | [6] |
Note: Emax values are highly dependent on the specific reporter system and cell line and are not always reported in a standardized manner.
Experimental Protocols
PXR Luciferase Reporter Gene Assay in HepG2 Cells
This protocol provides a general framework for assessing PXR activation by this compound using a transient transfection and luciferase reporter system in HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
PXR expression vector (e.g., pcDNA3.1-hPXR)
-
PXR-responsive firefly luciferase reporter vector (e.g., pGL3-CYP3A4-promoter)
-
Control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Rifampicin (as a positive control)
-
DMSO (vehicle control)
-
Dual-luciferase reporter assay system
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the PXR expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector.
-
Add the transfection mixture to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with fresh complete culture medium.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, prepare serial dilutions of this compound and Rifampicin in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compounds or the vehicle control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in transfection efficiency and cell number.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: PXR Signaling Pathway Activation by this compound.
Caption: PXR Luciferase Reporter Assay Workflow.
Caption: Troubleshooting Low PXR Activation.
References
- 1. A Comparative Study of Human and Zebrafish Pregnane X Receptor Activities of Pesticides and Steroids Using In Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
SR12813: A Potent Degrader of HMG-CoA Reductase for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to SR12813's Efficacy in Promoting HMG-CoA Reductase Degradation.
This guide provides a comprehensive analysis of this compound, a small molecule that accelerates the degradation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. We will objectively compare its performance with other alternatives and provide supporting experimental data to validate its effects.
Unveiling the Mechanism of Action of this compound
This compound is a synthetic small molecule that has been shown to effectively lower plasma cholesterol levels in multiple species.[1] Its primary mechanism of action is the enhanced degradation of HMG-CoA reductase, leading to a reduction in cholesterol synthesis.[1][2] Notably, the effects of this compound on HMG-CoA reductase degradation are independent of mevalonate-derived regulators, a pathway that is typically involved in the feedback regulation of the enzyme.[2] This unique mechanism distinguishes it from traditional HMG-CoA reductase inhibitors like statins.
Quantitative Comparison of this compound and Other HMG-CoA Reductase Modulators
The efficacy of this compound in reducing HMG-CoA reductase activity and promoting its degradation has been quantified in several studies. This section presents a comparative summary of these findings.
| Compound | Metric | Value | Cell Line | Reference |
| This compound | IC50 (HMG-CoA Reductase Activity) | 0.85 µM | HepG2 | [1][3] |
| This compound | HMG-CoA Reductase Half-life | Reduced from 90 min to 20 min | HepG2 | [2] |
| Lovastatin | Effect on this compound action | Did not prevent this compound-induced degradation | HepG2 | [2] |
| Atorvastatin | Combined Effect with this compound | Augmented cytostatic effect in cancer cells | Various cancer cell lines | [4] |
| Cmpd 81 | EC50 (HMG-CoA Reductase Degradation) | More potent than cholesterol and 24,25-dihydrolanosterol | Not specified | [5] |
Experimental Validation: Methodologies for Assessing this compound's Effect
To facilitate the replication and validation of the cited findings, this section provides detailed experimental protocols for key assays used to characterize the effect of this compound on HMG-CoA reductase.
Pulse-Chase Assay for HMG-CoA Reductase Degradation Rate
This method is used to determine the half-life of HMG-CoA reductase in the presence and absence of this compound.
Protocol:
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach 80-90% confluency.
-
Methionine Starvation: Wash the cells with phosphate-buffered saline (PBS) and incubate in a methionine-free medium for 1-2 hours to deplete endogenous methionine.
-
Pulse Labeling: Replace the starvation medium with a medium containing [³⁵S]methionine and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins, including HMG-CoA reductase.
-
Chase: Remove the labeling medium, wash the cells with PBS, and add a complete medium containing an excess of unlabeled methionine. This is the "chase" period.
-
Treatment: Divide the cells into two groups: a control group and a group treated with this compound at the desired concentration.
-
Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 90, 120 minutes), harvest the cells.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate HMG-CoA reductase using a specific antibody.
-
SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled HMG-CoA reductase.
-
Quantification: Quantify the band intensity at each time point to determine the rate of HMG-CoA reductase degradation and calculate its half-life.
Western Blot Analysis of HMG-CoA Reductase Protein Levels
This technique is employed to measure the total amount of HMG-CoA reductase protein in cells treated with this compound.
Protocol:
-
Cell Treatment: Plate HepG2 cells and treat them with this compound at various concentrations and for different durations. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HMG-CoA reductase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in HMG-CoA reductase protein levels.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.
Caption: this compound-mediated degradation pathway of HMG-CoA reductase.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SR 12813 = 98 , solid 126411-39-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. HMG-CoA reductase degrader, SR-12813, counteracts statin-induced upregulation of HMG-CoA reductase and augments the anticancer effect of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HMG-CoA Reductase Other | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
A Comparative Guide to PXR Agonists: SR12813 vs. Rifampicin
An Objective Analysis for Researchers and Drug Development Professionals
The Pregnane X Receptor (PXR), a nuclear receptor encoded by the NR1I2 gene, functions as a master regulator of xenobiotic metabolism.[1] Primarily expressed in the liver and intestines, PXR senses the presence of foreign compounds and activates the transcription of genes involved in their detoxification and clearance.[1][2] This includes key drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug transporters like Multi-Drug Resistance Protein 1 (MDR1).[2][3] Activation of PXR is a critical mechanism underlying many drug-drug interactions.
This guide provides a detailed comparison of two potent PXR agonists, SR12813 and rifampicin, presenting quantitative data, the signaling pathways they activate, and the experimental protocols used to evaluate their activity.
Quantitative Comparison of PXR Agonists
The potency and efficacy of PXR agonists can be evaluated by measuring their ability to activate the PXR receptor in reporter gene assays (EC50) and their capacity to induce the expression of target genes like CYP3A4 (Fold Induction). This compound is a synthetic, non-steroidal PXR agonist, while rifampicin is a well-known antibiotic and a highly efficacious human PXR agonist.[1][4]
Experimental data indicates that this compound is a more potent activator of the human PXR than rifampicin, as demonstrated by its lower EC50 value.[1][5] However, rifampicin is widely characterized as a robust inducer of CYP3A4 expression, particularly in primary human hepatocytes.[4]
| Parameter | This compound | Rifampicin | Cell System / Notes |
| PXR Activation (EC50) | 140 (± 38) nM[1][5] | 700 (± 130) nM[1][5] 1.2 µM[2] | Transient transfection assays. The variability in rifampicin's EC50 may reflect different experimental conditions. |
| CYP3A4 mRNA Induction | Data not readily available in direct comparison | Up to 45.9-fold [4] ~3 to 32-fold [6] | In primary human hepatocytes (gold standard), showing donor-to-donor variability. |
| CYP3A4 mRNA Induction | Data not readily available in direct comparison | ~3 to 6-fold [7] | In HepG2 cells, a commonly used hepatocarcinoma cell line. |
Mechanism of Action: The PXR Signaling Pathway
Upon entering a cell, a PXR agonist binds to the ligand-binding domain of the PXR protein, which may be sequestered in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of corepressor proteins and the translocation of the PXR into the nucleus.
Inside the nucleus, the activated PXR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This PXR/RXR complex then binds to specific DNA sequences known as PXR Response Elements (PXREs), located in the promoter regions of target genes. The binding of the heterodimer to DNA facilitates the recruitment of coactivator proteins, which ultimately initiates the transcription of genes encoding Phase I enzymes (e.g., CYP3A4), Phase II enzymes, and drug transporters (e.g., MDR1/ABCB1).
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of CYP3As in HepG2 cells by several drugs. Association between induction of CYP3A4 and expression of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR12813 and Novel PXR Antagonists in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized pregnane X receptor (PXR) agonist, SR12813, with a selection of novel PXR antagonists. The data presented is sourced from functional assays designed to elucidate the efficacy and potency of these compounds. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their evaluation of PXR modulators.
Introduction to PXR and its Modulation
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, is a critical regulator of xenobiotic and endobiotic metabolism.[1] Primarily expressed in the liver and intestines, PXR acts as a sensor for a wide variety of foreign compounds, including drugs and environmental pollutants.[1] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to PXR response elements (PXREs) in the promoter regions of target genes.[2] This leads to the upregulation of genes encoding drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), and drug transporters.[2]
While PXR activation is a protective mechanism, its promiscuous activation by various drugs can lead to undesirable drug-drug interactions and reduced therapeutic efficacy. This has spurred the development of PXR antagonists to mitigate these effects. This compound is a potent synthetic agonist widely used to study PXR activation. In contrast, a growing number of novel antagonists are being identified and characterized for their potential to inhibit PXR signaling. This guide focuses on the comparative functional analysis of this compound and these emerging antagonists.
Quantitative Comparison of PXR Modulators
The following tables summarize the performance of this compound and a selection of novel PXR antagonists in various functional assays. It is important to note that the inhibitory concentrations (IC50) of antagonists are often determined against the activity induced by a reference agonist, which may vary between studies.
| Compound | Type | Assay | Cell Line | EC50 / IC50 (µM) | Reference Agonist |
| This compound | Agonist | Reporter Gene Assay | HG5LN-hPXR | 0.16 | N/A |
| Pimecrolimus | Antagonist | Reporter Gene Assay | - | 1.2 | Rifampicin |
| Pazopanib | Antagonist | Reporter Gene Assay | - | 4.1 | Rifampicin |
| Compound 73 | Antagonist | Reporter Gene Assay | H-P cells | >10 (approx. 60-70% inhibition at 10µM) | Rifampicin / this compound |
| Compound 100 | Antagonist | Reporter Gene Assay | H-P cells | >10 (approx. 60-70% inhibition at 10µM) | Rifampicin / this compound |
| Compound 109 | Antagonist | Radioligand Binding | Recombinant hPXR | 2.9 | [3H]this compound |
| SPA70 | Antagonist | Reporter Gene Assay | HepG2 | - | Rifampicin |
| Ketoconazole | Antagonist | Reporter Gene Assay | HepG2 | ~20 | Paclitaxel |
| Sulforaphane | Antagonist | Reporter Gene Assay | - | 12 | - |
| Coumestrol | Antagonist | Reporter Gene Assay | - | 11-12 | This compound |
| Leflunomide | Antagonist | Reporter Gene Assay | - | 6.8 | - |
| SPB03255 | Antagonist | Reporter Gene Assay | - | 6.3 | - |
| SPB00574 | Antagonist | Reporter Gene Assay | - | 24.8 | - |
PXR Signaling Pathway and Modulation
The activation of PXR by an agonist like this compound initiates a cascade of events leading to gene transcription. Antagonists can interfere with this process at various stages.
References
- 1. Discrepancy in interactions and conformational dynamics of pregnane X receptor (PXR) bound to an agonist and a novel competitive antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic and Antagonistic Effects of SR12813 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR12813 is a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism and drug disposition. Understanding the synergistic and antagonistic interactions of this compound with other compounds is crucial for predicting drug-drug interactions and optimizing therapeutic strategies. This guide provides a comparative analysis of the effects of this compound in combination with other compounds, supported by experimental data and detailed methodologies.
Antagonistic Interaction with Chemotherapeutic Agents
Activation of PXR by this compound has been shown to induce resistance to certain chemotherapeutic agents. This antagonistic effect is primarily mediated by the upregulation of drug efflux transporters, which reduce the intracellular concentration and efficacy of the anticancer drugs.
Quantitative Data Summary
The following table summarizes the antagonistic effect of this compound on the cytotoxicity of docetaxel and 4-hydroxytamoxifen in breast cancer cell lines. Pre-treatment with this compound leads to a significant increase in the IC50 values of these chemotherapeutic agents, indicating reduced efficacy.
| Cell Line | Chemotherapeutic Agent | This compound Pre-treatment | IC50 (nM) | Fold Change in IC50 | Reference |
| MDA-MB-231 | Docetaxel | No | ~20 | - | [1] |
| MDA-MB-231 | Docetaxel | Yes | >50 | >2.5 | [1] |
| MCF-7 | 4-Hydroxytamoxifen | No | ~1000 | - | [1] |
| MCF-7 | 4-Hydroxytamoxifen | Yes | >2000 | >2.0 | [1] |
Note: The IC50 values are estimations based on graphical data presented in the cited literature. The exact values may vary depending on experimental conditions.
Signaling Pathway of this compound-Induced Chemoresistance
The diagram below illustrates the signaling pathway through which this compound induces chemoresistance.
Caption: this compound-mediated PXR activation and subsequent chemoresistance.
Experimental Protocols
PXR Activation Assay
This protocol is used to determine the ability of a compound to activate the Pregnane X Receptor.
Materials:
-
HepG2 cells stably expressing a PXR-responsive luciferase reporter gene.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound (positive control).
-
Test compounds.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed HepG2-PXR reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and this compound (as a positive control) for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a measure of cell viability (e.g., protein concentration or a viability dye).
-
Data is typically expressed as fold induction over the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of compound combinations on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7).
-
Cell culture medium.
-
This compound.
-
Chemotherapeutic agent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
For antagonism studies, pre-treat cells with this compound for a specified period (e.g., 24 hours).
-
Add the chemotherapeutic agent at various concentrations to the this compound-pre-treated and non-pre-treated cells.
-
Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Experimental Workflow for Assessing this compound-Induced Chemoresistance
The following diagram outlines the experimental workflow to investigate the antagonistic effects of this compound on chemotherapy.
Caption: Workflow for studying this compound's impact on chemotherapy efficacy.
Conclusion
The available evidence strongly suggests that this compound, through its potent activation of PXR, can act as an antagonist to certain chemotherapeutic agents. This is a critical consideration in drug development and for predicting potential drug-drug interactions in clinical settings. Researchers should be aware of the potential for PXR activators to reduce the efficacy of co-administered drugs that are substrates of PXR-regulated transporters. Further quantitative studies are needed to fully elucidate the synergistic and antagonistic profiles of this compound with a broader range of compounds.
References
Cross-Validation of SR12813-Mediated PXR Activation with siRNA Knockdown of PXR
This guide provides a comparative analysis of the effects of the pregnane X receptor (PXR) agonist, SR12813, in the presence and absence of PXR expression, utilizing small interfering RNA (siRNA) for targeted gene knockdown. The presented data and protocols are based on established knowledge of PXR signaling and the known function of this compound as a PXR agonist. This guide is intended for researchers, scientists, and drug development professionals to illustrate the methodology for validating the PXR-dependency of this compound's biological activity.
Introduction to this compound and PXR
The pregnane X receptor (PXR), also known as NR1I2, is a nuclear receptor primarily expressed in the liver and intestine that plays a crucial role in sensing foreign substances (xenobiotics) and regulating their metabolism and elimination.[1][2] Upon activation by a wide range of ligands, including prescription drugs, herbal compounds, and environmental pollutants, PXR forms a heterodimer with the retinoid X receptor (RXR).[1][3] This complex then binds to specific DNA response elements in the promoter regions of target genes, leading to their increased transcription.[3] Key target genes of PXR include drug-metabolizing enzymes such as cytochrome P450 3A4 (CYP3A4) and drug transporters like multidrug resistance protein 1 (MDR1 or ABCB1).[3][4][5]
This compound is a potent and selective agonist of human PXR (hPXR).[4] It has been shown to induce the expression of PXR target genes, such as CYP3A4 and MDR1, in various cell types.[6][7][8] Understanding the PXR-dependent effects of compounds like this compound is critical in drug development to predict potential drug-drug interactions and acquired drug resistance in cancer chemotherapy.[6][7]
Cross-Validation Strategy: siRNA Knockdown
To definitively attribute the observed effects of this compound to its action on PXR, a cross-validation experiment using siRNA-mediated knockdown of PXR is the gold standard. By specifically reducing the expression of PXR, it is possible to determine whether the effects of this compound on downstream gene expression are abolished or significantly attenuated.
Experimental Workflow
The following diagram outlines the general workflow for a cross-validation study comparing the effects of this compound in cells with normal PXR expression versus cells where PXR has been knocked down using siRNA.
Caption: Experimental workflow for cross-validating this compound effects using PXR siRNA.
PXR Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of PXR by an agonist like this compound, leading to the transcription of target genes.
Caption: PXR signaling pathway activated by this compound.
Experimental Protocols
Cell Culture and siRNA Transfection
-
Cell Seeding: Seed human hepatocytes, HepG2, or LS180 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute PXR-specific siRNA and a non-targeting control siRNA in serum-free medium (e.g., Opti-MEM®). In separate tubes, dilute a transfection reagent (e.g., Lipofectamine® RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.
This compound Treatment and Gene Expression Analysis
-
Treatment: Following the incubation period for siRNA-mediated knockdown, replace the medium with fresh medium containing either this compound (e.g., at a concentration of 0.2 µmol/L) or a vehicle control (e.g., DMSO).[7] Incubate for an appropriate time to induce target gene expression (e.g., 8-24 hours).[7][8]
-
RNA Isolation and qRT-PCR: Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PXR, CYP3A4, and MDR1. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Protein Isolation and Western Blotting: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against PXR, CYP3A4, and a loading control (e.g., β-actin) to determine protein expression levels.
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative results from a cross-validation experiment, demonstrating the PXR-dependent induction of target genes by this compound. The values are presented as fold change relative to the vehicle-treated control siRNA group.
| Treatment Group | PXR mRNA Expression (Fold Change) | CYP3A4 mRNA Expression (Fold Change) | MDR1 mRNA Expression (Fold Change) |
| Control siRNA + Vehicle | 1.0 | 1.0 | 1.0 |
| Control siRNA + this compound | ~1.0 | > 4.0[6] | > 2.0[7] |
| PXR siRNA + Vehicle | < 0.2 | < 1.0 | < 1.0 |
| PXR siRNA + this compound | < 0.2 | ~1.0 | ~1.0 |
Note: The fold change values are illustrative and based on typical results reported in the literature for PXR agonist treatment and efficient siRNA knockdown.[5][6][7]
Conclusion
The cross-validation of this compound's effects with siRNA knockdown of PXR is a robust method to confirm the on-target activity of this PXR agonist. The expected results, a significant induction of PXR target genes like CYP3A4 and MDR1 by this compound in the presence of a control siRNA, and the abrogation of this induction upon PXR knockdown, would provide strong evidence for the PXR-mediated mechanism of action of this compound. This experimental approach is fundamental for the characterization of novel PXR modulators and for understanding their potential clinical implications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. CAR and PXR: The Xenobiotic-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PXR: More Than Just a Master Xenobiotic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of pregnane-X receptor target genes and coactivator and corepressor binding to promoter elements in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of drug resistance by human pregnane X receptor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
validating the specificity of SR12813 for PXR over other nuclear receptors
SR12813 has demonstrated high specificity as a potent agonist for the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. While exhibiting strong activation of PXR, it shows significantly lower to negligible activity on other nuclear receptors, including the Farnesoid X Receptor (FXR), Liver X Receptor (LXR), Constitutive Androstane Receptor (CAR), Retinoid X Receptor (RXR), Vitamin D Receptor (VDR), Glucocorticoid Receptor (GR), and Androgen Receptor (AR). This high degree of selectivity makes this compound a valuable tool for researchers studying PXR-mediated gene regulation and its role in drug metabolism and other physiological processes.
Comparative Activity of this compound across Nuclear Receptors
Experimental data from cell-based reporter assays consistently highlight the preferential activation of PXR by this compound. The half-maximal effective concentration (EC50) for human PXR is in the nanomolar range, indicating high potency. In contrast, its activity on other nuclear receptors is observed at micromolar concentrations or is altogether absent, demonstrating a clear specificity profile.
| Nuclear Receptor | This compound Activity (EC50 or % Activation/Inhibition) | Reference |
| Pregnane X Receptor (PXR) | 200 nM (human) , 700 nM (rabbit) | [1] |
| Farnesoid X Receptor (FXR) | Activates at µM concentrations | [1] |
| Liver X Receptor α (LXRα) | No significant activation observed | |
| Liver X Receptor β (LXRβ) | No significant activation observed | |
| Constitutive Androstane Receptor (CAR) | No significant activation observed | |
| Retinoid X Receptor (RXR) | Data not available | |
| Vitamin D Receptor (VDR) | Data not available | |
| Glucocorticoid Receptor (GR) | No significant activation observed | |
| Androgen Receptor (AR) | No significant activation observed |
Experimental Validation of this compound Specificity
The specificity of this compound is typically validated using in vitro cell-based transactivation assays, such as the luciferase reporter gene assay. This method allows for the quantitative measurement of a specific nuclear receptor's activation in response to a test compound.
Experimental Workflow for Specificity Testing
Detailed Protocol: Luciferase Reporter Gene Assay for PXR Activation
This protocol outlines the steps for a standard luciferase reporter gene assay to determine the activation of PXR by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or similar transfection reagent)
-
pSG5-hPXR expression vector
-
pGL3-CYP3A4-luciferase reporter vector (containing PXR response elements)
-
pRL-TK (Renilla luciferase control vector)
-
This compound
-
DMSO (vehicle control)
-
Rifampicin (positive control)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical mixture per well includes:
-
50 ng pSG5-hPXR
-
100 ng pGL3-CYP3A4-luc
-
10 ng pRL-TK
-
0.5 µL Lipofectamine 2000
-
-
Incubate the complex at room temperature for 20 minutes.
-
Add the complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, rifampicin (positive control), or DMSO (vehicle control).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Transfer the cell lysate to a white 96-well assay plate.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Subsequently, measure Renilla luciferase activity after adding the Stop & Glo reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells.
-
Plot the fold induction against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
PXR Signaling Pathway
Upon activation by a ligand such as this compound, PXR undergoes a conformational change, leading to its translocation to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes, thereby initiating their transcription. This signaling cascade ultimately results in the increased expression of proteins involved in drug metabolism and detoxification.
References
A Comparative Guide to Alternative Methods for Confirming SR12813's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative experimental methods to confirm the mechanism of action of SR12813, a known agonist of the Pregnane X Receptor (PXR). Understanding and validating the precise molecular interactions and cellular consequences of a compound like this compound is critical for its development and therapeutic application. Beyond traditional reporter assays, a suite of biophysical and cellular techniques can provide orthogonal evidence of its mechanism, from direct target engagement in living cells to the specific conformational changes induced upon binding.
This compound is recognized as a potent activator of PXR, a key nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[1] It also exhibits hypocholesterolemic activity by enhancing the degradation of HMG-CoA reductase. The interaction with PXR is complex; this compound can bind in multiple orientations, but this can be resolved into a single, active conformation in the presence of coactivators like SRC-1.[2][3]
This guide explores several powerful techniques that can dissect these interactions, offering quantitative data on binding affinity, kinetics, thermodynamics, and direct target engagement within a native cellular environment.
Comparison of Alternative Confirmatory Methods
The following table summarizes and compares key alternative methods for validating the mechanism of action of this compound. Each technique offers unique insights into the drug-target interaction.
| Method | Principle | Key Information Obtained | Throughput | Sample Requirements | Advantages | Disadvantages | Representative Kd |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its melting temperature (Tm). | Target engagement in intact cells or lysates; qualitative or quantitative assessment of binding. | Low to High | Intact cells, cell lysates, or tissue samples. | In-cell/in-vivo relevance; no need for protein purification or labeling. | Indirect measurement of binding; may not be suitable for all targets. | N/A (provides ΔTm) |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Ligand binding alters the protein's conformation, changing the rate of deuterium exchange on backbone amide hydrogens. | Maps binding sites; reveals allosteric conformational changes across the protein. | Low | Purified protein and ligand. | Provides high-resolution structural dynamics information; no protein size limit. | Complex data analysis; requires specialized MS instrumentation. | N/A (provides % deuterium uptake) |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the analyte (this compound) flows over the immobilized ligand (PXR). | Real-time binding kinetics (kon, koff); equilibrium dissociation constant (Kd); specificity. | Medium to High | Purified protein (ligand) and small molecule (analyte). | Label-free; provides detailed kinetic data.[4][5] | Requires protein immobilization, which can affect activity; potential for mass transport limitations. | 1 nM - 10 mM[6] |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules along a microscopic temperature gradient, which changes upon ligand binding. | Equilibrium dissociation constant (Kd); stoichiometry; can detect aggregation.[6][7] | High | Purified protein (fluorescently labeled or intrinsic Trp fluorescence) and ligand. | Low sample consumption; immobilization-free; wide range of buffers.[8][9] | Requires labeling for most proteins; sensitive to buffer composition. | pM to mM[9] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the protein and the ligand. | Binding affinity (Kd); stoichiometry (n); enthalpy (ΔH) and entropy (ΔS) of binding.[10][11] | Low | Purified protein and ligand in high concentration. | Label-free, in-solution measurement; provides a complete thermodynamic profile.[10] | Requires large amounts of pure sample; low throughput. | N/A (provides Kd and thermodynamic data) |
Key Experimental Protocols & Workflows
Detailed methodologies for three key orthogonal approaches are provided below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying drug-target engagement in a physiological context by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13]
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, which endogenously express PXR) to appropriate confluency. Treat cells with either vehicle (e.g., DMSO) or a concentration range of this compound for a specified incubation period (e.g., 1-3 hours) at 37°C.[14]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step (e.g., 3 minutes at room temperature).[15]
-
Cell Lysis: Lyse the cells to release soluble proteins. This can be achieved through freeze-thaw cycles, sonication, or addition of a lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-induced aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PXR at each temperature point using a standard protein detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble PXR against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
CETSA Experimental Workflow
References
- 1. The role of pregnane X receptor (PXR) in substance metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coactivator binding promotes the specific interaction between ligand and the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural basis of pregnane X receptor binding promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. nanotempertech.com [nanotempertech.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SR12813 and Hyperforin on Pregnane X Receptor (PXR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent Pregnane X Receptor (PXR) activators: the synthetic compound SR12813 and the natural product hyperforin. By examining their potency, efficacy in activating PXR and its target genes, and the experimental methodologies used for their characterization, this document aims to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Quantitative Comparison of PXR Activation
The potency and efficacy of this compound and hyperforin in activating the human PXR have been evaluated in various in vitro assays. The following tables summarize the key quantitative data from published studies.
Table 1: Potency of this compound and Hyperforin in PXR Activation Assays
| Compound | Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Reference(s) |
| Hyperforin | Reporter Gene Assay | CV-1 | 23 | - | [1] |
| Hyperforin | Competition Binding Assay ([3H]this compound) | Purified hPXR LBD | - | 27 | [1] |
| This compound | Reporter Gene Assay | HeLa (HG5LN GAL4-PXR-LBD) | 100-200 | - | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of a compound that induces a response halfway between the baseline and maximum. A lower EC50 indicates greater potency. IC50 (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of a radiolabeled ligand in a competition binding assay.
Table 2: Induction of PXR Target Gene Expression by this compound and Hyperforin
| Compound | Target Gene | Cell Type / System | Fold Induction | Reference(s) |
| This compound | CYP3A4 | Breast Cancer Cells (MDA-MB-231, MCF-7) | Time-dependent increase | [3] |
| This compound | MDR1 | Breast Cancer Cells (MDA-MB-231, MCF-7) | Time-dependent increase | [3] |
| Hyperforin | CYP3A4 | Primary Human Hepatocytes | Significant increase | [4][5] |
| Hyperforin | CYP2C9 | Primary Human Hepatocytes | Significant increase | [5] |
Fold induction represents the increase in gene expression relative to a vehicle-treated control.
Based on the available data, hyperforin is a more potent activator of PXR than this compound , exhibiting a lower EC50 value in reporter gene assays[1][2]. Both compounds have been demonstrated to effectively induce the expression of key PXR target genes involved in drug metabolism and transport, most notably CYP3A4[3][4][5].
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to generate the comparative data, the following diagrams illustrate the PXR activation pathway and the workflows of key experimental assays.
Detailed Experimental Protocols
The following are synthesized protocols for the key experiments used to compare this compound and hyperforin.
PXR Reporter Gene Assay
This assay quantifies the ability of a compound to activate PXR and drive the expression of a reporter gene.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
PXR expression vector (e.g., pcDNA3-hPXR)
-
Reporter vector containing PXR response elements upstream of a luciferase gene (e.g., pGL3-PXRE-luc)
-
Transfection reagent
-
This compound and hyperforin
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PXR expression vector and the PXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or hyperforin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used). Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and calculate EC50 values.
Co-activator Recruitment Assay (TR-FRET)
This assay measures the ligand-dependent interaction between PXR and a co-activator peptide.
Materials:
-
Purified, tagged (e.g., GST-tagged) human PXR ligand-binding domain (LBD)
-
Fluorescently labeled co-activator peptide (e.g., a fluorescein-labeled peptide containing an LXXLL motif from SRC-1)
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) donor fluorophore-labeled antibody against the PXR tag (e.g., Terbium-labeled anti-GST antibody)
-
This compound and hyperforin
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare solutions of the PXR-LBD, fluorescently labeled co-activator peptide, and TR-FRET donor-labeled antibody in the assay buffer.
-
Compound Addition: Add serial dilutions of this compound or hyperforin to the wells of a microplate.
-
Reagent Addition: Add the PXR-LBD, fluorescently labeled co-activator peptide, and donor-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
TR-FRET Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the compound concentration to determine the EC50 for co-activator recruitment.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the mRNA levels of PXR target genes in response to compound treatment.
Materials:
-
Hepatocytes (primary human hepatocytes or a suitable cell line like HepaRG)
-
This compound and hyperforin
-
RNA isolation kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
Primers for PXR target genes (e.g., CYP3A4, MDR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix (containing SYBR Green or a TaqMan probe)
Procedure:
-
Cell Treatment: Treat the cells with this compound or hyperforin at various concentrations for a specific duration (e.g., 24-72 hours). Include a vehicle control.
-
RNA Isolation: Isolate total RNA from the treated cells using an RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression (fold change) using the ΔΔCt method.
Conclusion
Both this compound and hyperforin are potent activators of the Pregnane X Receptor. The available data suggest that hyperforin exhibits higher potency in direct PXR activation assays. Both compounds effectively induce the expression of critical drug-metabolizing enzymes and transporters regulated by PXR, with CYP3A4 being a prominent example. The choice between these two activators in a research setting will depend on the specific experimental goals, with this compound offering the advantages of a well-defined synthetic compound and hyperforin providing a potent natural product agonist. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other PXR modulators.
References
Safety Operating Guide
Navigating the Disposal of SR12813: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of SR12813, a potent pregnane X receptor (PXR) agonist and HMG-CoA reductase inhibitor.[1][2]
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
Chemical and Physical Properties of this compound
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Chemical Name | [[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis-phosphonic acid tetraethyl ester | [2] |
| Molecular Formula | C24H42O7P2 | [1] |
| Molecular Weight | 504.53 g/mol | [1] |
| CAS Number | 126411-39-0 | [1] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 100 mg/mL (198.2 mM) | [1] |
| Storage | 3 years at -20°C (powder) | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the safe disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired this compound powder, as well as any contaminated materials such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container for chemical waste.
3. Container Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]ethenylidene]bis-phosphonic acid tetraethyl ester"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
4. Storage of Hazardous Waste: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
5. Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and regulatory procedures for waste manifest and handover. Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: General Chemical Waste Neutralization (Illustrative)
While a specific neutralization protocol for this compound is not available, a general approach for many organic compounds involves chemical degradation. This should only be performed by trained personnel and with the explicit approval and guidance of your EHS department. A hypothetical example for a similar compound might involve:
-
Selection of a suitable oxidizing agent: Based on the chemical structure, an agent like sodium hypochlorite (bleach) or potassium permanganate might be considered.
-
Reaction setup: In a properly functioning chemical fume hood, the waste solution would be slowly added to a stirred solution of the oxidizing agent in an appropriate solvent.
-
Monitoring: The reaction would be monitored for signs of completion, such as a color change or cessation of gas evolution.
-
Quenching and Workup: Any excess oxidizing agent would be quenched with a suitable reducing agent. The resulting mixture would then be neutralized.
-
Final Disposal: The neutralized solution would still be collected as hazardous waste for professional disposal, as it may contain byproducts that are not suitable for drain disposal.
It is crucial to reiterate that this is an illustrative example and not a validated protocol for this compound.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
